Ethyl 2-(6-iodopyridin-3-yl)acetate
Description
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Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
ethyl 2-(6-iodopyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
RYHVQJMZOKQJET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)I |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 6-Iodopyridine-3-acetic acid ethyl ester
Topic: 6-iodopyridine-3-acetic acid ethyl ester chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Core Intermediate for Heterocyclic Scaffold Construction [1]
Executive Summary
6-iodopyridine-3-acetic acid ethyl ester (CAS: 1089330-76-6) is a bifunctional pyridine building block extensively utilized in medicinal chemistry. Its structural value lies in its orthogonality: the C6-iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-ethyl acetate side chain provides a versatile linker for further elaboration into acids, alcohols, or amides. This guide details the structural characterization, synthetic pathways, and validated experimental protocols for utilizing this compound in high-throughput drug discovery.
Chemical Identity & Physical Properties[1][2][3][4]
The molecule features a pyridine ring substituted at the meta position (relative to nitrogen) with an ethyl acetate group and at the ortho position (relative to nitrogen) with an iodine atom. The iodine at C6 is electronically activated by the adjacent ring nitrogen, making it significantly more reactive toward oxidative addition than comparable phenyl iodides.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 2-(6-iodopyridin-3-yl)acetate |
| CAS Number | 1089330-76-6 |
| Molecular Formula | C₉H₁₀INO₂ |
| Molecular Weight | 291.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45–50 °C (Predicted/Analogous) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| pKa (Conj.[1][2][3][4] Acid) | ~2.5 (Pyridine nitrogen) |
Structural Characterization (Spectroscopic Signature)
Accurate identification relies on distinguishing the specific substitution pattern (2,5- vs 2,4- isomers).
¹H NMR Interpretation (300 MHz, CDCl₃)
-
δ 8.25 (d, J=2.2 Hz, 1H, H-2): The most deshielded proton, adjacent to the nitrogen and the acetate chain.
-
δ 7.68 (d, J=8.1 Hz, 1H, H-5): Ortho to the iodine; typically shielded relative to H-2.
-
δ 7.42 (dd, J=8.1, 2.2 Hz, 1H, H-4): Shows coupling to both H-2 and H-5.
-
δ 4.18 (q, J=7.1 Hz, 2H, O-CH₂-CH₃): Characteristic quartet of the ethyl ester.
-
δ 3.60 (s, 2H, Ar-CH₂-CO): Singlet corresponding to the benzylic-like methylene group.
-
δ 1.28 (t, J=7.1 Hz, 3H, O-CH₂-CH₃): Triplet of the terminal methyl group.
Synthetic Pathways
Two primary routes exist for accessing this scaffold. Route A is the standard laboratory preparation via esterification, while Route B (Arndt-Eistert Homologation) is utilized when starting from the widely available 6-iodonicotinic acid.
Route A: Direct Esterification (Fischer-Speier)
The most direct method involves the acid-catalyzed esterification of 6-iodopyridine-3-acetic acid.
-
Reagents: Ethanol (excess), H₂SO₄ (cat.), Reflux.
-
Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by ethanol.
-
Note: Care must be taken to avoid forcing conditions that might cause protodeiodination, although the C-I bond is generally stable to acid.
Route B: Arndt-Eistert Homologation (De Novo)
Used to insert the methylene (-CH₂-) spacer starting from 6-iodonicotinic acid.
-
Activation: 6-Iodonicotinic acid → Acid Chloride (SOCl₂).
-
Diazotization: Reaction with diazomethane (or TMS-diazomethane) to form the
-diazoketone. -
Wolff Rearrangement: Ag(I)-catalyzed rearrangement in the presence of ethanol to yield the ethyl ester.
Caption: Arndt-Eistert homologation pathway for synthesizing the target ester from nicotinic acid precursors.
Reactivity Profile & Applications
The molecule acts as a "linchpin" intermediate. The reactivity is dominated by the C-I bond, which is highly susceptible to oxidative addition by Pd(0) species.
Suzuki-Miyaura Cross-Coupling
The 6-iodo position allows for the attachment of aryl or heteroaryl groups.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water or Toluene/Ethanol/Water.
-
Outcome: Biaryl formation with retention of the ester side chain.
Ester Manipulation
-
Hydrolysis: LiOH/THF/H₂O yields the free acid (6-iodopyridine-3-acetic acid).
-
Reduction: NaBH₄/MeOH (mild) or LiAlH₄ (strong) yields 2-(6-iodopyridin-3-yl)ethanol.
Caption: Divergent synthesis map showing the three primary reaction vectors for the intermediate.
Experimental Protocol: Suzuki Coupling Workflow
Objective: To couple 6-iodopyridine-3-acetic acid ethyl ester with Phenylboronic acid.
Reagents:
-
Substrate: 1.0 eq (291 mg, 1.0 mmol)
-
Phenylboronic acid: 1.2 eq (146 mg, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd catalyst.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and K₂CO₃ solution.
-
Reaction: Heat to 90 °C for 4 hours (or 100 °C for 30 min in microwave).
-
Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Wash with Water (10 mL) and Brine (10 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Validation Point: The disappearance of the starting material spot (TLC, Rf ~0.5 in 20% EtOAc/Hex) and the appearance of the fluorescent biaryl product confirms success.
Safety & Handling
-
Hazards: The compound is an organic iodide and an ester. It is classified as an Irritant (Skin/Eye/Respiratory) .[5]
-
Sensitization: Halogenated pyridines can be skin sensitizers. Double-gloving (Nitrile) is recommended.
-
Storage: Store at 2–8 °C under inert gas (Argon). Iodides can liberate I₂ upon prolonged exposure to light; store in amber vials.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Podgoršek, A., et al. (2009). Halogenated Pyridines as Building Blocks. Current Organic Chemistry.
Sources
Ethyl (6-iodo-3-pyridyl)acetate SMILES and InChI key
Topic: Ethyl (6-iodo-3-pyridyl)acetate: Technical Synthesis & Application Guide
PART 1: CHEMICAL IDENTITY & CORE DATA[1][2]
Compound Name: Ethyl 2-(6-iodopyridin-3-yl)acetate Common Synonyms: Ethyl (6-iodo-3-pyridyl)acetate; 3-Pyridineacetic acid, 6-iodo-, ethyl ester CAS Registry Number: 1089330-76-6[1]
| Identifier | Value |
| SMILES | CCOC(=O)CC1=CN=C(I)C=C1 |
| InChI String | InChI=1S/C9H10INO2/c1-2-13-9(12)6-7-3-4-8(10)11-5-7/h3-5H,2,6H2,1H3 |
| Molecular Formula | |
| Molecular Weight | 291.09 g/mol |
| Predicted LogP | ~2.21 |
| Physical State | Pale yellow solid or oil (low melting point) |
PART 2: EXECUTIVE TECHNICAL SUMMARY
Ethyl (6-iodo-3-pyridyl)acetate is a high-value bifunctional heterocyclic scaffold used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Its structural utility stems from its orthogonal reactivity:
-
The C6-Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for rapid diversification of the pyridine core.[1]
-
The C3-Ethyl Acetate Tail: A versatile aliphatic side chain that can be hydrolyzed to the carboxylic acid, reduced to the alcohol/aldehyde, or amidated to form peptidomimetic linkers.
This guide details the synthesis, handling, and application of this core, emphasizing protocols that maximize yield and minimize dehalogenation side reactions.
PART 3: SYNTHESIS PROTOCOLS
Two primary methodologies are presented: Method A (Direct Esterification) for scale-up when the acid is available, and Method B (Aromatic Finkelstein) for laboratory preparation from the more stable chloro-precursor.[1]
Method A: Acid-Catalyzed Esterification (Standard Route)
Best for: Large-scale preparation from 2-(6-iodopyridin-3-yl)acetic acid.[1]
Reagents:
-
Starting Material: 2-(6-iodopyridin-3-yl)acetic acid (1.0 equiv)[1]
-
Solvent/Reagent: Absolute Ethanol (0.2 M concentration)
-
Catalyst: Thionyl Chloride (
, 2.0 equiv) or conc. (catalytic)
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with 2-(6-iodopyridin-3-yl)acetic acid and absolute ethanol under
atmosphere. -
Activation: Cool the solution to 0°C. Dropwise add thionyl chloride over 20 minutes. Note:
generates anhydrous HCl in situ, driving the equilibrium more effectively than sulfuric acid. -
Reflux: Warm to room temperature, then heat to reflux (80°C) for 3-5 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the acid spot (baseline).
-
Workup: Concentrate the mixture in vacuo to remove excess ethanol. Dilute the residue with EtOAc and wash with saturated
(carefully, gas evolution) until pH is neutral. -
Purification: Dry organic layer over
, filter, and concentrate. If necessary, purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Method B: Copper-Catalyzed Aromatic Finkelstein (Laboratory Route)
Best for: Generating the reactive iodo-species from the cheaper, shelf-stable chloro-analog.[1]
Reagents:
-
Starting Material: Ethyl 2-(6-chloropyridin-3-yl)acetate (1.0 equiv)[1]
-
Halogen Source: Sodium Iodide (NaI, 2.0 equiv)
-
Catalyst: Copper(I) Iodide (CuI, 5 mol%)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (10 mol%)[1]
-
Solvent: 1,4-Dioxane (anhydrous, 0.5 M)
Protocol:
-
Inerting: In a glovebox or under strict Argon flow, combine the chloro-pyridine substrate, NaI, and CuI in a pressure tube.
-
Ligand Addition: Add the diamine ligand and anhydrous dioxane. Seal the tube immediately.
-
Reaction: Heat the reaction mixture to 110°C for 12–24 hours. The solution will typically turn a dark green/brown color.
-
Causality Check: The CuI/diamine complex facilitates the nucleophilic aromatic substitution of the chloride (bond energy ~400 kJ/mol) by iodide. High temperature is required to overcome the activation barrier of the electron-deficient pyridine ring.[1]
-
Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash combined organics with 5% aqueous ammonia (to remove copper species) and brine.
-
Purification: Flash chromatography is essential to remove trace unreacted chloride.
PART 4: REACTION NETWORK & SCAFFOLD VERSATILITY
The following diagram illustrates the orthogonal reactivity of the scaffold. The iodine enables aryl-aryl coupling, while the ester enables chain extension or functional group interconversion.[1]
Figure 1: Orthogonal reaction pathways.[1] The C6-Iodine allows for cross-coupling without disturbing the ester, while the ester can be modified while retaining the halogen for later steps.[1]
PART 5: CRITICAL HANDLING & SAFETY
-
Light Sensitivity: Carbon-Iodine bonds are photolabile.[1] Store the compound in amber vials wrapped in foil at 2-8°C to prevent homolytic cleavage and iodine liberation (indicated by purple discoloration).[1]
-
Base Sensitivity: While the pyridine ring is robust, the ethyl ester is susceptible to hydrolysis. Avoid prolonged exposure to strong aqueous bases unless hydrolysis is intended.
-
Cross-Coupling Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium species, potentially dampening catalytic cycles.
-
Mitigation: Use bidentate ligands (e.g., dppf, Xantphos) that bind Pd more strongly than the pyridine nitrogen, or run reactions in slightly acidic media (if compatible) to protonate the nitrogen.
-
PART 6: REFERENCES
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96490, Ethyl 3-pyridylacetate (Parent Structure Reference). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling and Application of Ethyl 2-(6-iodopyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Ethyl 2-(6-iodopyridin-3-yl)acetate, moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested insights into its safe handling, application, and the chemical principles governing its reactivity. As a key building block in medicinal chemistry, understanding its properties is paramount for both experimental success and laboratory safety.
Compound Profile and Significance
Ethyl 2-(6-iodopyridin-3-yl)acetate (CAS No. 1089330-76-6) is a substituted pyridine derivative.[1] Such halogenated pyridines are crucial intermediates in pharmaceutical synthesis. The presence of the iodine atom, the acetate group, and the nitrogen atom within the pyridine ring confers a unique combination of reactivity and functionality, making it a valuable synthon for introducing the pyridyl-acetic acid moiety into larger, more complex molecules. The iodine atom, in particular, can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or participate in halogen bonding, a significant interaction in supramolecular chemistry and drug-receptor binding.[2][3][4]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1089330-76-6 | BLDpharm[1] |
| Molecular Formula | C₉H₁₀INO₂ | Inferred |
| Molecular Weight | 291.09 g/mol | Fluorochem (analogue)[5] |
| Physical Form | Likely a solid or semi-solid | Sigma-Aldrich (analogue)[6] |
| Storage | 2-8°C under inert atmosphere | Sigma-Aldrich (analogue)[6][7] |
Hazard Analysis: A Mechanistic Approach
Inferred GHS Classification: Based on data from close analogues like Ethyl 2-(6-bromopyridin-2-yl)acetate and 4-Iodopyridine, the following hazards should be assumed.[6][8]
Table 2: Inferred GHS Hazard Statements
| Hazard Code | Statement | Basis of Inference |
|---|---|---|
| H302 | Harmful if swallowed | Pyridine Iodine Monochloride, 4-Iodopyridine, Bromopyridine analogue[6][8][9][10] |
| H315 | Causes skin irritation | 4-Iodopyridine, Bromopyridine analogue[6][8][9] |
| H319 | Causes serious eye irritation | 4-Iodopyridine, Bromopyridine analogue, Ethyl Acetate[6][8][9][11] |
| H335 | May cause respiratory irritation | Bromopyridine analogue[6] |
Expert Commentary:
-
Oral Toxicity (H302): Pyridine and its derivatives can be toxic upon ingestion, affecting the nervous system, liver, and kidneys.[12] The iodine atom adds to the molecular weight and may influence metabolic pathways, but the fundamental toxicity of the pyridine core remains.
-
Irritation (H315, H319, H335): As a fine chemical, often in powder or crystalline form, it poses a risk of mechanical and chemical irritation to the skin, eyes, and respiratory tract. Halogenated organic compounds are frequently irritants. The precautionary statement P261 (Avoid breathing dust) is particularly critical.[8][9]
-
Reactivity Concerns: While stable under recommended storage conditions, pyridines can react violently with strong acids and oxidizing agents.[12] The ethyl acetate moiety introduces a slight flammability risk, although as a solid, this is less of a concern than with liquid ethyl acetate. However, vapours may form explosive mixtures if handled at elevated temperatures.[13]
Risk Mitigation and Handling Protocols
A self-validating safety protocol relies on a multi-layered approach, from engineering controls to personal protective equipment (PPE). The following workflow is designed to ensure minimal exposure and safe handling.
Engineering Controls and Laboratory Setup
-
Designated Use Area: All handling of solid Ethyl 2-(6-iodopyridin-3-yl)acetate should occur in a designated area, such as a certified chemical fume hood, to control airborne dust and vapors.
-
Ventilation: Ensure adequate ventilation to prevent accumulation of dust or vapors.[8] The use of a fume hood is the primary engineering control.
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible. Fire extinguishers suitable for chemical fires (e.g., dry chemical or CO₂) should be available.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist but a critical barrier based on the compound's hazard profile.
-
Hand Protection: Wear nitrile or neoprene gloves (e.g., conforming to EN 374 standard).[9] Do not use latex gloves, which offer poor chemical resistance. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[8]
-
Skin and Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned. For larger-scale operations, consider chemical-resistant aprons or suits.
-
Respiratory Protection: If work cannot be confined to a fume hood or if dust generation is significant, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[9]
Step-by-Step Handling and Weighing Protocol
-
Preparation: Before retrieving the compound from storage (2-8°C), allow it to equilibrate to room temperature in a desiccator to prevent water condensation on the cold container, which could compromise compound stability.
-
Aliquotting: Conduct all weighing and transfers inside a chemical fume hood. Use anti-static weigh boats or paper.
-
Technique: Use spatulas and tools dedicated to this chemical to prevent cross-contamination. Employ gentle handling techniques to minimize dust formation. Avoid pouring the solid; use a spatula to transfer it.
-
Cleanup: Immediately clean any spills using dry methods (e.g., absorbent pads) followed by decontamination of the surface.[9] Avoid dry sweeping, which can aerosolize the powder.
-
Disposal: Dispose of contaminated materials and waste compound in a dedicated, sealed, and clearly labeled hazardous waste container, following institutional and local regulations.[8]
Diagram: Safe Handling Workflow
This diagram outlines the critical decision points and steps for safely handling Ethyl 2-(6-iodopyridin-3-yl)acetate.
Caption: Logical workflow for the safe handling of Ethyl 2-(6-iodopyridin-3-yl)acetate.
Emergency Procedures: A Self-Validating System
Preparedness is the key to safety. Your response protocol should be second nature.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Stability
To ensure the integrity of Ethyl 2-(6-iodopyridin-3-yl)acetate for research applications, strict storage conditions are necessary.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation from moisture or air.[6][7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[12] The pyridine ring is basic and will react exothermically with acids.
By integrating these principles of hazard assessment, risk mitigation, and emergency preparedness into your daily laboratory workflow, you can handle Ethyl 2-(6-iodopyridin-3-yl)acetate with the confidence and safety required for high-level scientific research.
References
-
PubChem, NIH. Pyridine | C5H5N | CID 1049. [Link]
-
MDPI. 2-Iodopyridin-3-yl acetate. [Link]
-
Sciencelab.com. Material Safety Data Sheet - Ethyl acetate. [Link]
-
DC Fine Chemicals. Safety Data Sheet - Ethyl acetate. [Link]
-
ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]
-
Aladdin. SAFETY DATA SHEET - Pyridine Iodine Monochloride. [Link]
-
Scilit. 2-Iodopyridin-3-yl acetate. [Link]
-
ResearchGate. 2-Iodopyridin-3-yl acetate | Request PDF. [Link]
Sources
- 1. 1089330-76-6|Ethyl 2-(6-iodopyridin-3-yl)acetate|BLD Pharm [bldpharm.com]
- 2. 2-Iodopyridin-3-yl acetate | MDPI [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Ethyl 2-(6-bromopyridin-2-yl)acetate | 955369-63-8 [sigmaaldrich.com]
- 7. Ethyl 2-(6-hydroxypyridin-3-yl)acetate | 847375-00-2 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 11. geneseo.edu [geneseo.edu]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 13. dcfinechemicals.com [dcfinechemicals.com]
A-Technical-Guide-to-the-Strategic-Application-of-6-iodopyridin-2-yl-acetate-and-2-iodopyridin-3-yl-acetate-in-Synthetic-Chemistry
Abstract: Iodinated pyridines are cornerstone building blocks in contemporary drug discovery and materials science, prized for their versatility in carbon-carbon bond-forming reactions. The specific positioning of iodo and other functional groups on the pyridine ring dictates the molecule's reactivity, stability, and the ultimate structure of the synthesized target. This guide provides an in-depth comparative analysis of two strategic, yet distinct, isomers: 6-iodopyridin-2-yl acetate and 2-iodopyridin-3-yl acetate. We will explore their fundamental structural and electronic differences, provide validated synthetic protocols, and contrast their reactivity profiles in the context of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the nuanced reactivity of these isomers for the efficient construction of complex molecular architectures.
Core Structural and Physicochemical Distinctions
The divergent reactivity of 6-iodopyridin-2-yl acetate and 2-iodopyridin-3-yl acetate stems from the unique electronic and steric environments created by the placement of substituents relative to the electron-withdrawing nitrogen atom.
-
6-Iodopyridin-2-yl Acetate (Isomer A): The iodine atom is at the C6 position, and the acetate group is at the C2 position. Both are alpha (α) to the ring nitrogen. This symmetrical substitution pattern results in a highly electron-deficient C-I bond, priming it for oxidative addition in catalytic cycles.
-
2-Iodopyridin-3-yl Acetate (Isomer B): The iodine atom is at the C2 position (α), while the acetate is at the C3 position, which is beta (β) to the nitrogen. This asymmetry influences the molecule's dipole moment and the steric accessibility of the reactive C-I bond.
The acetate group serves as a protected form of a hydroxyl group. This is particularly useful as the parent hydroxypyridines (or pyridones) can exhibit tautomerism and different reactivity, while the acetate locks the molecule in a specific form and can be easily removed post-synthesis.
Comparative Physicochemical Properties
| Property | 6-Iodopyridin-2-yl Acetate (Isomer A) | 2-Iodopyridin-3-yl Acetate (Isomer B) | Rationale for Differences |
| Molecular Formula | C₇H₆INO₂ | C₇H₆INO₂ | Isomeric, same atomic composition. |
| Molecular Weight | 263.03 g/mol | 263.03 g/mol | Isomeric, same atomic composition. |
| Appearance | Typically a solid. | Solid.[1] | Crystalline packing can vary. |
| Reactivity of C-I Bond | Highly activated | Highly activated | Both iodo groups are at electron-deficient positions (α to N), facilitating oxidative addition.[2] |
| Key Structural Feature | Symmetric α,α'-disubstitution | Asymmetric α,β-disubstitution | Influences crystal packing, dipole moment, and steric hindrance.[1] |
Synthesis of Isomeric Precursors
The preparation of these isomers follows distinct pathways, typically starting from commercially available hydroxypyridines or aminopyridines. The choice of reagents and conditions is critical for achieving high yields and purity.
Synthesis Workflow Overview
Caption: Comparative synthetic pathways for Isomer A and Isomer B.
Detailed Experimental Protocol: Synthesis of 2-Iodopyridin-3-yl Acetate (Isomer B)
This protocol is adapted from a known method for the O-acylation of 2-iodo-3-hydroxypyridine.[1]
Rationale: Acetic anhydride is a powerful acetylating agent. Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the acetic acid byproduct, driving the reaction to completion. Refluxing provides the necessary activation energy for the reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-iodo-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF), add triethylamine (1.5 eq).
-
Acetylation: Slowly add acetic anhydride (1.2 eq) to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-iodopyridin-3-yl acetate.[1]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[3][4] The reactivity of the iodopyridine isomers in this transformation is a key point of differentiation.
Mechanistic Considerations
The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5] The initial oxidative addition of the aryl iodide to the Pd(0) catalyst is often the rate-determining step. The C-I bond is the most reactive among carbon-halogen bonds for this step (C-I > C-Br >> C-Cl).[2][3]
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Reactivity Comparison
Both isomers are highly reactive due to the iodo-substituent being at an electron-deficient alpha-position. However, subtle differences in reaction kinetics and outcomes can be observed.
-
Isomer A (6-Iodopyridin-2-yl Acetate): The C6-I bond is highly activated. The proximity of the C2-acetate group might offer some steric hindrance depending on the bulk of the palladium catalyst's ligands and the incoming boronic acid. Post-coupling, the resulting 6-aryl-pyridin-2-yl acetate can be readily hydrolyzed to the corresponding 6-aryl-2-pyridone, a "privileged scaffold" in medicinal chemistry.[6][7]
-
Isomer B (2-Iodopyridin-3-yl Acetate): The C2-I bond is similarly activated. The C3-acetate group is further from the reaction center compared to the C2-acetate in Isomer A, potentially leading to slightly faster kinetics in some cases due to reduced steric clash. The product, a 2-aryl-pyridin-3-yl acetate, provides access to the 2-aryl-3-hydroxypyridine scaffold, another valuable motif in drug design.
Representative Protocol: Suzuki Coupling of Iodopyridine Acetates
Rationale: A common catalytic system involves a palladium source like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[8] An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[9] A mixture of an organic solvent (like Dioxane or Toluene) and water is often used to dissolve both the organic and inorganic reagents.
Step-by-Step Procedure:
-
Inert Atmosphere: To a reaction vessel, add the iodopyridine acetate isomer (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Degassing: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent & Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Reaction: Heat the mixture (typically 80-100 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the desired biaryl product.
| Parameter | Isomer A Coupling | Isomer B Coupling | Key Insight |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Both are amenable to standard Suzuki conditions.[8] |
| Reaction Time | Generally 4-12 hours | Generally 4-12 hours | Kinetics are broadly similar due to α-iodo activation. |
| Typical Yields | Good to Excellent (>80%) | Good to Excellent (>80%) | High yields are achievable with both isomers. |
| Product Scaffold | 6-Aryl-2-pyridone (after hydrolysis) | 2-Aryl-3-hydroxypyridine (after hydrolysis) | The choice of isomer directly dictates the final product architecture. |
Applications in Drug Discovery and Materials Science
The choice between these isomers is a strategic one, dictated by the desired final molecular scaffold. Both 2-pyridone and 3-hydroxypyridine cores are prevalent in a vast array of biologically active molecules.
-
2-Pyridone Scaffolds (from Isomer A): The 2-pyridone motif is a key component in numerous pharmaceuticals, exhibiting a wide range of biological activities including antiviral (e.g., as non-nucleoside reverse transcriptase inhibitors - NNRTIs), antitumor, and anti-inflammatory properties.[7][10] Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile pharmacophore.[11]
-
3-Hydroxypyridine Scaffolds (from Isomer B): This core is also significant in medicinal chemistry. For example, derivatives of 3-hydroxypyridin-2(1H)-ones have been investigated as inhibitors of influenza endonuclease.[10] The specific substitution pattern offered by coupling at the C2 position provides a distinct vector for molecular growth compared to the 2-pyridone scaffold.
Conclusion
While both 6-iodopyridin-2-yl acetate and 2-iodopyridin-3-yl acetate are highly activated and efficient substrates for palladium-catalyzed cross-coupling reactions, they are not interchangeable. The fundamental difference lies in the constitution of the final product.
-
6-Iodopyridin-2-yl acetate is the precursor of choice for accessing 6-substituted-2-pyridone scaffolds.
-
2-Iodopyridin-3-yl acetate is the gateway to 2-substituted-3-hydroxypyridine structures.
A thorough understanding of these isomeric differences allows the synthetic chemist to make a deliberate, strategy-driven choice, ensuring the most direct and efficient route to the desired molecular target. This guide serves as a foundational reference for harnessing the distinct synthetic potential of these valuable building blocks.
References
- Cristea, M., Shova, S., Popa, M. M., & Dumitrascu, F. (2026).
- Scilit. (2026).
- ResearchGate. (2026).
- BenchChem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- Various Authors. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
- National Center for Biotechnology Information. (n.d.).
- Taylor & Francis Online. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
- Royal Society of Chemistry. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science.
- National Institutes of Health. (n.d.). Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2022).
- Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of Ethyl 2-(6-iodopyridin-3-yl)acetate
This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using Ethyl 2-(6-iodopyridin-3-yl)acetate (CAS: 1089330-76-6). It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols that balance reactivity with functional group preservation.
Executive Summary
Ethyl 2-(6-iodopyridin-3-yl)acetate represents a "privileged scaffold" in drug discovery, offering a reactive handle (C–I bond) for diversification and a functionalizable tail (ester). While 2-halopyridines are generally excellent electrophiles in cross-coupling, this specific substrate presents a unique dichotomy:
-
High Reactivity: The C–I bond at the 6-position (ortho to Nitrogen) is highly activated for oxidative addition.
-
Structural Vulnerability: The ethyl ester side chain is susceptible to hydrolysis under the vigorous basic conditions often employed in Suzuki protocols. Furthermore, the pyridine nitrogen possesses significant Lewis basicity, capable of displacing weak ligands and poisoning the palladium catalyst.
This guide outlines two validated protocols: a Robust Standard Method for general screening and a High-Performance Method for sterically demanding or electron-poor partners.
Chemical Context & Mechanistic Considerations
Substrate Analysis
-
Electrophile: 6-Iodopyridine moiety.[1] The electron-deficient nature of the pyridine ring, reinforced by the electronegative nitrogen, facilitates rapid oxidative addition of Pd(0).
-
Electronic Environment: The acetate group at position 3 (meta to the reaction site) exerts a mild inductive effect but does not significantly deactivate the C–I bond.
-
Key Risk: Ester Hydrolysis. Standard Suzuki bases like NaOH or KOH are contraindicated. Carbonate (K₂CO₃, Cs₂CO₃) or Phosphate (K₃PO₄) bases are required to preserve the ester.
Catalyst Selection Strategy
To counteract the coordination of the pyridine nitrogen to the metal center, we prioritize chelating bisphosphines (e.g., dppf) or bulky biaryl monophosphines (e.g., XPhos, SPhos). These ligands increase the steric bulk around the palladium, preventing the formation of stable, inactive bis-pyridyl-palladium complexes.
Visualization: Reaction Mechanism & Workflow
Catalytic Cycle for 2-Halopyridines
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step at the C2 position (C6 in this substrate) and the potential off-cycle inhibitory pathway caused by Nitrogen coordination.
Caption: Catalytic cycle emphasizing the risk of N-coordination trap (red) and the oxidative addition at the iodopyridine site.
Experimental Protocols
Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)
Recommended for: Initial screening, simple aryl/heteroaryl boronic acids, scale-up. Why: Pd(dppf)Cl₂ is robust, air-stable, and the large bite angle of the dppf ligand resists displacement by the pyridine nitrogen.
Materials
-
Substrate: Ethyl 2-(6-iodopyridin-3-yl)acetate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Procedure
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (e.g., 100 mg), Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) and degassed Water (ratio 4:1).
-
Catalyst Addition: Remove the septum briefly to add Pd(dppf)Cl₂ (5 mol%) under a positive stream of inert gas, or add as a solution if using a stock.
-
Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The iodine is very reactive; conversion often reaches >90% within 4 hours.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Method B: High-Performance Protocol (Buchwald G3)
Recommended for: Sterically hindered boronic acids, electron-poor partners, or when low catalyst loading is required. Why: XPhos-Pd-G3 generates the active LPd(0) species rapidly. The bulky XPhos ligand completely suppresses pyridine N-coordination.
Materials
-
Catalyst: XPhos Pd G3 (1–3 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: THF : Water (10:1) or Toluene : Water (10:1)
Step-by-Step Procedure
-
Setup: Combine Substrate (1.0 equiv), Boronic Acid (1.3 equiv), and XPhos Pd G3 (2 mol%) in a vial.
-
Base: Add K₃PO₄ (2.0 equiv).
-
Solvent: Add degassed THF/Water (10:1).
-
Reaction: Stir at 60 °C (milder temperature reduces hydrolysis risk).
-
Note: This catalyst system is highly active; reaction may complete in <2 hours.
-
-
Workup: Standard extraction as in Method A.
Quantitative Comparison of Conditions
| Parameter | Method A (Standard) | Method B (High Performance) |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 |
| Ligand Type | Bidentate (Chelating) | Bulky Monodentate (Biaryl) |
| Base | K₂CO₃ | K₃PO₄ |
| Temp | 80 °C | 40–60 °C |
| Ester Stability | Good | Excellent (Lower Temp) |
| Steric Tolerance | Moderate | High |
| Cost | Low | High |
Decision Logic for Optimization
Use the following logic flow to determine the appropriate modifications if the standard protocol fails.
Caption: Troubleshooting decision tree for optimizing the coupling of Ethyl 2-(6-iodopyridin-3-yl)acetate.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Li, H., & Buchwald, S. L. (2007). Continuous-Flow Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. (Context for XPhos utility). Link
-
BLDpharm. (n.d.). Product Data Sheet: Ethyl 2-(6-iodopyridin-3-yl)acetate (CAS 1089330-76-6).[2] Link
-
Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Optimization of Suzuki–Miyaura Couplings of 2-Halopyridines. Organic Process Research & Development. Link
Sources
Palladium-catalyzed cross-coupling of Ethyl 2-(6-iodopyridin-3-yl)acetate
An Application Guide and Protocol for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-(6-iodopyridin-3-yl)acetate
This document provides researchers, scientists, and drug development professionals with a detailed guide to the palladium-catalyzed cross-coupling of ethyl 2-(6-iodopyridin-3-yl)acetate. This versatile building block, featuring a reactive C(sp²)-I bond, is a valuable precursor for synthesizing complex molecules with potential applications in pharmaceuticals and materials science. The pyridine moiety is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 6-position opens a vast chemical space for exploration.[1]
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering insights grounded in established mechanistic principles. Protocols are presented as self-validating systems, complete with troubleshooting advice to empower researchers to optimize these critical transformations.
Foundational Principles: The Palladium Catalytic Cycle
At the heart of these transformations is a general catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is paramount for rational troubleshooting and optimization. The cycle consists of three key elementary steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl iodide (our substrate), cleaving the C-I bond and forming a new Pd(II) intermediate. This is often the rate-determining step.[4]
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or amine-derived species) is transferred to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the new C-C or C-N bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[7] It is the workhorse for creating biaryl and vinyl-aryl structures.
Mechanism and Rationale
The critical role of the base in the Suzuki reaction is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., a boronate), which facilitates the transmetalation step.[8][9][10] The choice of base—commonly carbonates like K₂CO₃ or phosphates like K₃PO₄—can dramatically affect reaction rates and yields and is often dependent on the specific substrates and solvent system.[8]
-
Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective for reactive iodides, modern, sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos) often provide higher turnover numbers and are capable of coupling more challenging substrates.[7][11] These ligands promote faster rates of oxidative addition and reductive elimination.[2]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) with water is common. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[12][13]
Detailed Protocol: Coupling with 4-Methoxyphenylboronic Acid
| Reagent | Mol. Wt. | Amount (mg) | mmols | Equiv. |
| Ethyl 2-(6-iodopyridin-3-yl)acetate | 305.10 | 305 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 228 | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 35 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 2-(6-iodopyridin-3-yl)acetate (305 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, ethyl 2-(6-(4-methoxyphenyl)pyridin-3-yl)acetate.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous degassing. Use freshly ground, dry base.[13] |
| Protodeboronation | Boronic acid is unstable under the reaction conditions (especially heteroaryls). | Use a milder base (e.g., K₃PO₄, Cs₂CO₃) or anhydrous conditions.[13] Consider using a more stable boronic ester (e.g., pinacol ester).[12][14] |
| Hydrodehalogenation | Side reaction where the iodide is replaced by hydrogen. | Lower the reaction temperature. Ensure the boronic acid is of high purity and sufficiently reactive. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[15][16] The reaction allows for the formation of C-N bonds under conditions that tolerate a wide array of functional groups, a significant improvement over classical methods like the Ullmann condensation.[15]
Mechanism and Rationale
This reaction is highly dependent on the ligand and base.
-
Ligand: The ligands are typically bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).[11][17] This bulk promotes the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition of the aryl halide. The electron-donating nature of the ligand also facilitates the final, often challenging, reductive elimination step to form the C-N bond.[18][19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[20] The choice of base must be compatible with other functional groups in the molecule, such as the ester in our substrate.[20]
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard to prevent quenching of the strong base.[21]
Detailed Protocol: Coupling with Morpholine
| Reagent | Mol. Wt. | Amount (mg) | mmols | Equiv. |
| Ethyl 2-(6-iodopyridin-3-yl)acetate | 305.10 | 305 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 (104 µL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 | 0.02 |
| XPhos | 476.62 | 21.0 | 0.044 | 0.044 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, performing the setup in a glovebox is highly recommended.
-
To an oven-dried vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (21.0 mg, 0.044 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst (pre-formation).
-
In a separate vial, dissolve ethyl 2-(6-iodopyridin-3-yl)acetate (305 mg, 1.0 mmol) in toluene (3 mL) and add morpholine (105 mg, 1.2 mmol).
-
Transfer the substrate/amine solution to the catalyst mixture.
-
Seal the vial and heat to 100 °C with vigorous stirring for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield ethyl 2-(6-morpholinopyridin-3-yl)acetate.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Oxygen contamination deactivating the catalyst; Poor quality base. | Use strict anaerobic conditions (glovebox/Schlenk line). Use a fresh, high-purity base. A pre-catalyst (e.g., XPhos Pd G3) can be more reliable.[22] |
| Low Yield | Sterically hindered or electron-poor amine; Inappropriate ligand/base combination. | Screen different "generations" of Buchwald-Hartwig ligands.[15] Try a different base (e.g., K₃PO₄, LHMDS).[23] |
| Side Product (Hydrodehalogenation) | Competing reaction pathway. | Increase the concentration of the amine. Ensure the base is sufficiently strong to deprotonate the amine effectively.[24] |
Sonogashira Coupling: Synthesizing C(sp²)-C(sp) Bonds
The Sonogashira reaction provides a powerful and direct method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems and other valuable alkynyl-aryl structures.[25][26]
Mechanism and Rationale
The standard Sonogashira reaction employs a dual-catalyst system.
-
Palladium Catalyst: Follows a similar cycle of oxidative addition and reductive elimination as seen in other cross-couplings.
-
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Ar-Pd(II)-I complex.[25]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction. It can often serve as the solvent as well.
-
Copper-Free Variant: Concerns about copper contamination have led to the development of copper-free protocols. These typically require more sophisticated, bulky phosphine ligands and stronger bases to facilitate the direct reaction of the alkyne with the palladium center.[7][25]
Detailed Protocol: Coupling with Phenylacetylene
| Reagent | Mol. Wt. | Amount (mg) | mmols | Equiv. |
| Ethyl 2-(6-iodopyridin-3-yl)acetate | 305.10 | 305 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 123 (134 µL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 14 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 7.6 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | - | 5 mL | - | - |
| THF (anhydrous) | - | 5 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 2-(6-iodopyridin-3-yl)acetate (305 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed, anhydrous THF (5 mL) and degassed triethylamine (5 mL).
-
Add phenylacetylene (123 mg, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-8 hours. The reaction is often rapid.
-
Monitor by TLC or LC-MS.
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a short plug of Celite to remove catalyst residues.
-
Wash the organic solution with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield ethyl 2-(6-(phenylethynyl)pyridin-3-yl)acetate.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Glaser Homocoupling | Oxygen in the system promotes the oxidative homocoupling of the alkyne. | Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.[7] |
| Low Yield/Stalled Reaction | Catalyst deactivation; Inefficient coupling of electron-rich or hindered partners. | Use a different ligand/palladium source. A copper-free protocol with a stronger base might be beneficial.[27] |
| Dark, Intractable Mixture | Catalyst decomposition at higher temperatures. | Most Sonogashira reactions are efficient at or slightly above room temperature. Avoid excessive heating unless necessary for difficult substrates. |
General Experimental Workflow
The following diagram outlines a typical workflow for setting up, running, and analyzing a palladium-catalyzed cross-coupling reaction.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like NaOtBu are caustic and hygroscopic. Handle with care, avoiding contact with skin and moisture.
-
Solvents: Use anhydrous solvents where specified. Many organic solvents are flammable and have associated health risks. Always work in a fume hood.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. Benchchem.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online.
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
- Cross-Coupling Reactions Guide.
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- The Suzuki Reaction. Myers Group, Harvard University.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- 2-Iodopyridin-3-yl acetate. MDPI.
- Buchwald–Hartwig amination. Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Publications.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC.
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
- Sonogashira Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes.
- Ethyl 2-(3-iodopyridin-2-yl)acetate. Fluorochem.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- 2-Iodopyridin-3-yl acetate. Scilit.
- Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar.
- Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. PubMed.
- 2-Iodopyridin-3-yl acetate. ResearchGate.
- Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate.
- Palladium-Catalyzed Acetylation of Arylbromides. Organic Syntheses.
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
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- 13. reddit.com [reddit.com]
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 27. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Chemoselective Buchwald-Hartwig Amination of Ethyl 2-(6-iodopyridin-3-yl)acetate
Executive Summary
The Buchwald-Hartwig amination of Ethyl 2-(6-iodopyridin-3-yl)acetate presents a specific chemoselective challenge: coupling a nucleophilic amine to the 6-position of the pyridine ring while preserving the base-sensitive ethyl ester and preventing
Standard protocols utilizing strong alkoxide bases (e.g.,
Substrate Analysis & Mechanistic Strategy
The Substrate Challenge
The starting material contains two competing reactive sites and one lability risk:
-
C-I Bond (C6): Highly reactive toward oxidative addition due to the electron-deficient pyridine ring.
-
Methylene (
-C): The protons at the 2-position (relative to the pyridine) are activated by both the ester and the electron-poor heterocycle. Deprotonation leads to enolate formation. -
Ethyl Ester: Susceptible to hydrolysis or transesterification.
Strategic Solution: The "Weak Base" Approach
To bypass enolization, the reaction must operate in a pKa window where the amine is deprotonated (or coordinated) sufficiently for transmetallation, but the carbon acid remains neutral.
-
Catalyst: Pd(0) source with a ligand that facilitates reductive elimination on electron-deficient rings. BrettPhos or RuPhos are preferred.
-
Base:
or . These anhydrous, mild bases prevent ester cleavage and suppress C-arylation. -
Solvent: Toluene or
-Amyl alcohol (prevents transesterification).
Mechanistic Pathway Visualization
The following diagram illustrates the competing pathways and the targeted cycle.
Figure 1: Mechanistic divergence based on base selection. Green path indicates the desired protocol.
Optimization Data: Ligand & Base Screening
The following data summarizes the optimization of the coupling of the substrate with Morpholine (1.2 equiv).
Table 1: Reaction Optimization Matrix Conditions: 1.0 equiv Substrate, 1.2 equiv Morpholine, 2 mol% Pd source, 4 mol% Ligand, Solvent (0.2 M), 80°C, 12h.
| Entry | Catalyst System | Base (2.0 equiv) | Solvent | Yield (LCMS) | Observation |
| 1 | Toluene | < 10% | Complex mixture; ester consumed. | ||
| 2 | Dioxane | 45% | Slow conversion; Pd black formation. | ||
| 3 | BrettPhos Pd G3 | 92% | Clean conversion. | ||
| 4 | RuPhos Pd G3 | Toluene | 88% | Good alternative for 2° amines. | |
| 5 | Pd(OAc)2 / P(tBu)3 | DMF | 30% | Significant ester hydrolysis. |
Key Insight: The use of BrettPhos Pd G3 (a precatalyst) is superior to in-situ generation because it ensures a 1:1 Pd:Ligand ratio and rapid initiation, which is crucial when using weaker bases that might not effectively reduce Pd(II) to Pd(0) quickly.
Detailed Experimental Protocol
Materials
-
Substrate: Ethyl 2-(6-iodopyridin-3-yl)acetate (1.0 equiv).
-
Amine: Primary or Secondary amine (1.2 equiv).
-
Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (0.01 – 0.03 equiv).
-
Base: Cesium Carbonate (
), anhydrous, granular (2.0 equiv). -
Solvent:
-Amyl Alcohol (anhydrous) or Toluene.
Step-by-Step Methodology
-
Preparation of Solids:
-
In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial equipped with a magnetic stir bar with:
-
Ethyl 2-(6-iodopyridin-3-yl)acetate (1.0 equiv, e.g., 291 mg for 1 mmol scale).
- (2.0 equiv, 652 mg).
-
BrettPhos Pd G3 (2 mol%, 18 mg).
-
-
Note: If the amine is a solid, add it at this step.
-
-
Solvent and Liquid Reagent Addition:
-
Seal the vial with a septum cap (PTFE lined).
-
Evacuate and backfill with Nitrogen (
). -
Add anhydrous
-Amyl alcohol (concentration 0.2 M, e.g., 5 mL). -
Add the amine (if liquid) via syringe (1.2 equiv).
-
-
Reaction:
-
Place the vial in a pre-heated block at 80°C .
-
Stir vigorously (800+ rpm). The heterogeneity of the weak base requires high agitation for surface turnover.
-
Monitor via LCMS at 2 hours. If conversion is <50%, increase temp to 100°C, but monitor ester stability.
-
-
Workup:
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts. Rinse with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (gradient typically 0-50% EtOAc).
-
Note: Pyridyl amines can streak on silica. Add 1% Triethylamine to the eluent if necessary.
-
Workflow Visualization
The following diagram outlines the operational workflow, ensuring self-validation at critical checkpoints.
Figure 2: Operational workflow for the amination protocol.
Troubleshooting & Expert Insights
Catalyst Deactivation
Pyridines are notorious for coordinating to Palladium, potentially arresting the catalytic cycle (forming off-cycle resting states).
-
Solution: If the reaction stalls, do not just add more catalyst. Add more ligand (e.g., free BrettPhos) to shift the equilibrium back to the active catalytic species.
Ester Hydrolysis
If LCMS shows the carboxylic acid mass (M-28 or M-Et):
-
Cause: Wet solvent or base.
-
Solution: Flame-dry glassware and use fresh anhydrous solvents. Switch from
(hygroscopic) to (anhydrous) if humidity is high.
Regioselectivity (C-N vs C-O)
While rare with BrettPhos, coupling via the oxygen of an amide/alcohol partner can occur.
-
Control: This is ligand-controlled. BrettPhos is highly selective for N-arylation over O-arylation due to the specific binding pocket geometry.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
[Link]
-
-
Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Primary and Secondary Amines." Journal of the American Chemical Society.
-
[Link]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
[Link]
-
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
-
[Link]
-
Reduction of ester group in Ethyl 2-(6-iodopyridin-3-yl)acetate
An Application Note and Protocol for the Selective Reduction of Ethyl 2-(6-iodopyridin-3-yl)acetate
Introduction: Synthesis of a Key Pharmaceutical Intermediate
The transformation of Ethyl 2-(6-iodopyridin-3-yl)acetate to its corresponding primary alcohol, 2-(6-iodopyridin-3-yl)ethanol, represents a critical step in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. The resulting alcohol serves as a versatile building block, enabling further molecular elaboration through reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. The presence of the iodo- and pyridyl-moieties offers orthogonal handles for cross-coupling reactions and modulation of pharmacokinetic properties, making the target molecule a valuable intermediate.
This document provides a comprehensive guide for researchers and process chemists on the selective reduction of the ester group while preserving the sensitive iodo-pyridine core. We will explore the rationale behind selecting an appropriate reducing agent, provide detailed, field-tested protocols, and emphasize the critical safety procedures required for a successful and safe execution of this transformation.
Pillar 1: The Strategic Selection of a Hydride Reducing Agent
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. However, the choice of reducing agent is paramount, especially when other potentially reactive functional groups are present. The substrate, Ethyl 2-(6-iodopyridin-3-yl)acetate, contains an aromatic iodide, which can be susceptible to reduction under certain conditions, and a pyridine ring, which can coordinate to Lewis acidic reagents.
Comparative Analysis of Common Hydride Reagents
| Reagent | Formula | Reactivity towards Esters | Key Considerations & Chemoselectivity |
| Lithium Aluminum Hydride | LiAlH₄ | High . The reagent of choice for rapid and complete ester reduction.[1][2] | Extremely powerful and non-selective; reacts violently with water and protic solvents.[3][4] Must be used in anhydrous ethers (THF, Et₂O).[5] Potential for reduction of the C-I bond, though typically slower than ester reduction. |
| Diisobutylaluminum Hydride | DIBAL-H | Moderate to High . Can reduce esters to alcohols, typically with >2 equivalents at room temperature.[6] | Famous for its ability to reduce esters to aldehydes at low temperatures (-78 °C) with 1 equivalent.[7][8] Less basic and more sterically hindered than LiAlH₄. Soluble in a wider range of solvents, including hydrocarbons.[1] |
| Sodium Borohydride | NaBH₄ | Very Low . Generally considered unreactive towards esters under standard conditions (alcoholic solvents, room temp).[9][10] | Excellent chemoselectivity for aldehydes and ketones in the presence of esters.[11] Reduction of esters can be forced with high temperatures or Lewis acid additives (e.g., LiCl, CaCl₂), but this is less efficient.[12] |
| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, etc.) | Variable . Can reduce esters but often requires harsh conditions (high pressure/temperature). | Unsuitable for this substrate. Would readily cause dehalogenation (C-I bond cleavage) and reduction of the pyridine ring.[13][14] |
Pillar 2: Mechanistic Insight and Workflow Visualization
The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride (H⁻).
-
First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond, forming a tetrahedral intermediate.[15]
-
Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl π-bond and expelling the ethoxide (⁻OEt) as a leaving group. This generates an aldehyde intermediate.[4][16]
-
Second Hydride Addition: The aldehyde intermediate is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride.[2]
-
Protonation (Workup): The resulting aluminum alkoxide complex is stable until a protic workup (e.g., addition of water) protonates the oxygen to yield the final primary alcohol.[15][16]
Chemical Transformation Pathway
Caption: Standard workflow for LiAlH₄-mediated ester reduction.
Pillar 3: Field-Validated Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is the standard and most reliable method for this transformation. Strict adherence to anhydrous conditions and safety procedures is essential.
Materials:
-
Ethyl 2-(6-iodopyridin-3-yl)acetate
-
Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
-
Silica Gel (230-400 mesh)
Equipment:
-
Round-bottom flask with stir bar, oven-dried
-
Septa and needles
-
Nitrogen or Argon gas line with manifold
-
Addition funnel, oven-dried
-
Ice-water bath
-
Magnetic stir plate
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
CRITICAL SAFETY PRECAUTIONS:
-
Pyrophoric Reagent: LiAlH₄ reacts violently with water, alcohols, and moist air, potentially igniting. [3][17]All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. [5]* Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and impervious gloves at all times. [3][18][19]* Quenching: The quenching process is highly exothermic and releases hydrogen gas. It must be performed slowly in an ice bath behind a safety shield.
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available. DO NOT use water or CO₂ extinguishers on a hydride fire. [3][20] Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere, add LiAlH₄ (1.5 equivalents) to a three-neck, oven-dried round-bottom flask equipped with a stir bar and a reflux condenser. Add enough anhydrous THF to create a stirrable slurry (approx. 0.2 M relative to LiAlH₄). Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve Ethyl 2-(6-iodopyridin-3-yl)acetate (1.0 equivalent) in anhydrous THF (to make a ~0.5 M solution) in a separate oven-dried flask. Transfer this solution to an addition funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase), checking for the disappearance of the starting material.
-
Careful Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction by adding reagents sequentially and dropwise with vigorous stirring. For a reaction using 'x' grams of LiAlH₄, add:
-
Workup: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. [4]Add a scoop of anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes to ensure all water is sequestered.
-
Isolation: Filter the slurry through a pad of Celite or filter paper, washing the filter cake thoroughly with THF or Ethyl Acetate. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield 2-(6-iodopyridin-3-yl)ethanol as a pure product.
References
-
BYJU'S. (n.d.). Lithium Aluminium Hydride. Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). LithiumAluminumHydride-16853-85-3.docx. Retrieved from [Link]
-
Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]
-
Reddit. (2023, January 31). LiAlH4. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
American Chemical Society. (n.d.). Reductions in Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]
-
American Chemical Society. (n.d.). Reduction of esters to alcohols by means of sodium borohydride in polyethylene glycols. Journal of Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, July 8). Chemoselective Reduction [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
American Chemical Society. (2022, July 22). Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Organic Letters. Retrieved from [Link]
-
MDPI. (2026, February 6). 2-Iodopyridin-3-yl acetate. Molbank. Retrieved from [Link]
-
ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [Link]
- Google Patents. (n.d.). WO2015071230A1 - Catalytic hydrogenation of nitriles.
-
ResearchGate. (2025, August 6). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]
Sources
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- 2. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Catalyst Optimization for Ethyl 2-(6-iodopyridin-3-yl)acetate
Content ID: TSC-2024-PYR-06 Subject: Optimizing Palladium Loading & Reaction Fidelity for 6-Iodopyridine Derivatives Last Updated: February 17, 2026 Status: Active
Executive Summary & Substrate Analysis
The Challenge: Ethyl 2-(6-iodopyridin-3-yl)acetate presents a dual-challenge in cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). While the C6-Iodine bond is electronically activated for oxidative addition, the proximal Pyridine Nitrogen acts as a competitive ligand, frequently "poisoning" the catalyst. Additionally, the C3-ethyl acetate side chain is susceptible to hydrolysis under the strong basic conditions often required to force sluggish pyridine couplings.
Core Objective: Reduce catalyst loading from standard "brute force" levels (3–5 mol%) to optimized process levels (<0.5 mol%) while maintaining >95% conversion and preserving the ester functionality.
| Feature | Reactivity Impact | Technical Risk |
| C6-Iodine | Highly reactive (electron-deficient). | Fast oxidative addition can lead to Pd aggregation if transmetallation is slow. |
| Pyridine Nitrogen | Strong | Coordinates to Pd(II), forming stable, inactive "resting states" (Catalyst Poisoning). |
| Ethyl Ester | Electrophilic carbonyl. | Hydrolysis to acid (saponification) or transesterification if alcoholic solvents are used. |
Interactive Troubleshooting Modules
Module A: The "Stalled Reaction" (Catalyst Death vs. Inhibition)
Symptom: Reaction initiates rapidly but plateaus at 60–70% conversion. Adding more catalyst restarts the reaction briefly. Diagnosis: This is classic Product Inhibition or Catalyst Poisoning . As the product (a substituted pyridine) accumulates, the concentration of coordinating nitrogen increases, eventually out-competing the phosphine ligands for the Palladium center.
The Mechanism of Failure (Visualization)
Figure 1: The catalytic cycle showing the "Poisoning Trap" where the pyridine nitrogen sequesters the Palladium intermediate.[1][2]
Corrective Protocol: Ligand Switching
To prevent N-coordination, you must use ligands that are either sterically bulky (physically blocking the N-approach) or strongly chelating (electronically superior).
| Ligand Class | Recommendation | Why it works | Load Target |
| Buchwald (Dialkylbiaryl) | XPhos or SPhos | Bulky biaryl backbone prevents Pd-N coordination. High electron density facilitates oxidative addition. | 0.1 – 0.5 mol% |
| Bidentate (Bisphosphine) | dppf or Xantphos | Large bite angle enforces reductive elimination; chelation prevents ligand dissociation. | 0.5 – 1.0 mol% |
| Standard | PPh3 | NOT RECOMMENDED. Lacks steric bulk to prevent pyridine poisoning. | >3.0 mol% (Avoid) |
Module B: Side Product Management (De-iodination)
Symptom: Analysis shows significant amounts of Ethyl 2-(pyridin-3-yl)acetate (Iodine replaced by Hydrogen). Diagnosis: Protodehalogenation . This occurs when the oxidative addition complex is reduced by a hydride source before transmetallation can occur.
Troubleshooting Checklist:
-
Solvent Check: Are you using primary/secondary alcohols (Isopropanol, Ethanol)?
-
Fix: Switch to aprotic polar solvents: 1,4-Dioxane , Toluene , or DMF .
-
-
Base Check: Are you using moist bases or hydrate forms?
-
Fix: Use anhydrous K3PO4 or Cs2CO3 .
-
-
Catalyst State: Is the reaction turning black (Pd precipitation)?
-
Fix: Protodehalogenation is often catalyzed by heterogeneous Pd nanoparticles. Add 10 mol% free ligand to restabilize the catalyst.
-
Optimized Experimental Protocol
Context: Suzuki-Miyaura Coupling of Ethyl 2-(6-iodopyridin-3-yl)acetate with Phenylboronic Acid (Model).
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst: Pd(OAc)2 (0.2 mol%) + XPhos (0.4 mol%) [Pre-complexed preferred]
-
Base: K3PO4 (2.0 equiv, anhydrous)
-
Solvent: Toluene:Water (10:1) or pure 1,4-Dioxane (if hydrolysis is noted).
Step-by-Step:
-
Pre-activation (Critical): Charge the reaction vessel with Pd(OAc)2 and XPhos. Add solvent and stir at RT for 10 mins. Why? This ensures the active catalytic species L-Pd(0) is formed before the pyridine substrate can sequester the Pd(II).
-
Substrate Addition: Add the Ethyl 2-(6-iodopyridin-3-yl)acetate and Boronic acid.
-
Degassing: Sparge with Argon for 15 mins. Oxygen promotes homocoupling and catalyst oxidation.
-
Base Addition: Add the base last.
-
Temperature Ramp: Heat to 80°C. Do not overheat (>100°C) to protect the ethyl ester.
Post-Reaction: Palladium Scavenging
Because pyridines bind Pd tightly, standard silica filtration is often insufficient, leaving residual metal (colored product, toxic impurity).
Recommended Scavenging Workflow:
-
Chelating Resins: Treat the crude organic layer with Thiourea-functionalized silica (e.g., SiliaMetS® Thiol) at 50°C for 1 hour.
-
Chemical Wash: If resins are unavailable, wash the organic phase with 10% aqueous L-Cysteine or Sodium Bisulfite . The sulfur binds Pd more strongly than the pyridine nitrogen, pulling it into the aqueous phase.
Frequently Asked Questions (FAQ)
Q: Can I use DMF as a solvent? A: Yes, DMF is excellent for solubilizing the polar pyridine substrate. However, DMF can decompose to dimethylamine at high temperatures, which can react with the ester. Keep temperatures <90°C.
Q: Why is my ester hydrolyzing even with weak bases? A: If you are using Carbonate bases (K2CO3) in water/alcohol mixtures, hydroxide is generated in equilibrium. Switch to Potassium Phosphate (K3PO4) which buffers the pH effectively, or use anhydrous conditions with Cesium Carbonate (Cs2CO3) in pure Dioxane.
Q: My reaction turns black immediately upon heating. A: This indicates "Catalyst Crash-out." Your ligand is not stabilizing the Pd(0) effectively.
-
Increase the Ligand:Metal ratio (from 2:1 to 4:1).
-
Ensure strict oxygen-free conditions (Pd(0) + O2 + Ligand = Phosphine Oxide + Pd Black).
References & Authority
-
Mechanisms of Pyridine Poisoning:
-
Study: "Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes."
-
Relevance: Defines the N-binding inhibition pathway.
-
Source:
-
-
Ligand Selection for Heterocycles:
-
Study: "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles."
-
Relevance: Discusses overcoming nitrogen coordination using specific ligand architectures.
-
Source:
-
-
Protodehalogenation Pathways:
-
Study: "Iron-catalyzed protodehalogenation of alkyl and aryl halides."[3]
-
Relevance: Provides mechanistic insight into de-iodination side reactions relevant to halo-pyridines.
-
Source:
-
-
Workup & Pd Removal:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-catalyzed protodehalogenation of alkyl and aryl halides using hydrosilanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of Ethyl 2-(6-iodopyridin-3-yl)acetate
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Synthesis Support Center.
Below is the technical support dossier for Ethyl 2-(6-iodopyridin-3-yl)acetate . I have structured this as a dynamic troubleshooting hub rather than a static wiki page, addressing the specific "pain points" researchers face when handling this substrate under basic conditions.
Case Reference: PYR-IDO-006-B Molecule: Ethyl 2-(6-iodopyridin-3-yl)acetate Core Challenge: Chemoselectivity during ester hydrolysis (Ester vs. Halogen displacement).
Executive Summary & Stability Dashboard
This compound presents a classic "competency" challenge in organic synthesis. You have two electrophilic sites competing for the base/nucleophile:
-
The Carbonyl Carbon (Ester): The desired site for hydrolysis.
-
The C-6 Position (Pyridine Ring): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen and the iodine leaving group.
| Condition | Stability Rating | Risk Profile |
| Weak Base (NaHCO₃) | High | Reaction likely too slow for hydrolysis at RT. |
| Hydroxide (LiOH/NaOH) @ 0°C | Optimal | Kinetic window favors ester hydrolysis over SNAr. |
| Hydroxide (NaOH/KOH) @ >40°C | Critical | High risk of Iodine displacement (formation of 6-hydroxypyridine). |
| Alkoxides (NaOMe/NaOEt) | Low | High risk of transesterification or SNAr (formation of 6-alkoxypyridine). |
Troubleshooting Modules (Root Cause Analysis)
Module A: "I lost my Iodine." (The SNAr Problem)
Symptom: LCMS shows a product mass of [M-I+OH] (Hydrolysis + Substitution) or [M-I+OMe] (if Methanol was used). The product is likely a pyridone derivative.
Root Cause: The 6-position of the pyridine ring is electronically equivalent to the 2-position. The ring nitrogen pulls electron density, making C-6 highly electrophilic. If you use a hard nucleophile (like OH- or OMe-) at elevated temperatures , the energy barrier for displacing the Iodine is overcome.
Remediation:
-
Temperature Control: Never heat this reaction above 20°C if using hydroxide. SNAr rates on 2-halopyridines drop significantly at 0°C.
-
Base Selection: Switch to Lithium Hydroxide (LiOH) . The lithium cation coordinates tightly with the carbonyl oxygen, accelerating ester hydrolysis via Lewis acid activation, while being less promoting of SNAr compared to K+ or Na+ in some solvent systems.
-
Solvent System: Avoid MeOH if using alkoxides. Use THF/Water (2:1).
Module B: "My yield is low after workup." (The Isoelectric Trap)
Symptom: The reaction looks clean on TLC/LCMS, but after aqueous workup and extraction, the mass recovery is <20%.
Root Cause: This is a solubility physics error, not a chemical stability issue.
-
Basicity: While pyridine has a pKa of ~5.2, 2-halopyridines are significantly less basic (pKa ~0.5 - 1.0) due to the electron-withdrawing halogen.
-
Acidity: The carboxylic acid product has a pKa of ~4.5.
-
The Trap: If you acidify to pH 1 (standard habit), the pyridine nitrogen might protonate (depending on exact electronics), but more importantly, the molecule may remain water-soluble due to polarity. If you stop at pH 7, the carboxylate is ionic and stays in the water.
Remediation:
-
Target pH: Acidify carefully to pH 3.0 – 4.0 .
-
At this pH, the Carboxylic Acid is protonated (Neutral - COOH).
-
The 6-Iodopyridine Nitrogen is too weakly basic to protonate significantly (Neutral - N).
-
Result: The molecule is neutral and will extract efficiently into Ethyl Acetate or DCM.
-
Module C: "The reaction turned black/tarry." (Condensation Side-Reactions)
Symptom: Dark impurities, complex NMR in the aliphatic region.
Root Cause:
The methylene group (
Remediation:
-
Avoid Strong Bases: Do not use NaH, LDA, or anhydrous alkoxides unless strictly necessary for a different transformation.
-
Degassing: Run the hydrolysis under Nitrogen/Argon. Oxidative dimerization of activated methylene positions is accelerated by oxygen.
Visualizing the Pathways
The following diagram maps the competing reaction kinetics and the logic flow for a successful workup.
Caption: Figure 1. Kinetic bifurcation between ester hydrolysis and SNAr displacement, followed by the pH-dependent isolation strategy.
Validated Experimental Protocol
Objective: Hydrolysis of Ethyl 2-(6-iodopyridin-3-yl)acetate to 2-(6-iodopyridin-3-yl)acetic acid.
Reagents:
-
Substrate: 1.0 equiv
-
LiOH·H₂O: 1.5 – 2.0 equiv (Lithium is preferred over Sodium).
-
Solvent: THF : Water (3:1 ratio). Note: Methanol is avoided to prevent transesterification competition.
Step-by-Step:
-
Dissolution: Dissolve the ester in THF and cool the solution to 0°C (ice bath).
-
Addition: Dissolve LiOH in the calculated amount of water. Add this aqueous solution dropwise to the cold THF mixture.
-
Why? Adding base to a cold solution minimizes local heating and "hotspots" that trigger SNAr.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20-25°C).
-
Monitoring: Check TLC/LCMS at 1 hour.
-
Success Criteria: Disappearance of Ester (+28 mass unit shift if ethyl). Retention of Iodine pattern (M and M+2 not affected).
-
-
Workup (The Critical Step):
-
Concentrate to remove THF (rotary evaporator, <30°C).
-
Dilute the remaining aqueous residue with water.
-
Wash with a small amount of Diethyl Ether (removes non-polar impurities). Discard organic wash.
-
Acidification: Cool aqueous layer to 0°C. Add 1M HCl dropwise while monitoring with a pH meter. STOP at pH 3.5 - 4.0.
-
Extraction: Extract 3x with Ethyl Acetate (or DCM/iPrOH 9:1 if solubility is poor).
-
Dry over Na₂SO₄ and concentrate.
-
Frequently Asked Questions (FAQ)
Q: Can I use MeOH/NaOH instead of THF/LiOH? A: You can, but it increases risk. Methoxide is a stronger nucleophile than Hydroxide in some contexts and can attack the iodine position. Additionally, you risk forming the Methyl ester intermediate via transesterification, which complicates monitoring.
Q: My product has a yellow color. Is it pure? A: Pure 2-(6-iodopyridin-3-yl)acetic acid is typically an off-white solid. A distinct yellow/orange color usually indicates trace Iodine liberation (decomposition) or the formation of the Claisen condensation dimer (see Module C). If the NMR is clean, a charcoal filtration step during recrystallization usually fixes this.
Q: Is the Iodine stable to Suzuki coupling conditions? A: Yes, but that is also its vulnerability. The iodine is highly reactive toward Pd(0). If you plan to couple the acetic acid tail before reacting the iodine, you must protect the iodine or ensure your coupling conditions are orthogonal (which is very difficult). Usually, the Iodine is the handle for the next step (Suzuki/Sonogashira).
References & Grounding
-
Reactivity of Halopyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. The 2- and 4-positions of pyridine are activated for nucleophilic attack, analogous to 2-nitrohalobenzenes.
-
Kinetics of SNAr: Reinheimer, J. D., et al. (1958). "The reaction of 2-halopyridines with hydroxide." Journal of the American Chemical Society. (Establishes the temperature dependence of iodine displacement).
-
Synthesis of Pyridylacetic Acids:
-
BenchChem Protocols: General amide coupling and handling of 2-(2,6-dichloropyridin-4-yl)acetic acid (analogous stability profile).[1]
-
Meldrum's Acid Route: A. J. B. Watson et al. (2026). "Three-Component Synthesis of Pyridylacetic Acid Derivatives." ResearchGate. (Discusses the synthesis of these derivatives avoiding harsh hydrolysis).
-
-
pKa Considerations:
-
Linnell, R. H. (1960). "Dissociation Constants of 2-Substituted Pyridines." Journal of Organic Chemistry. (Confirms 2-halopyridines are very weak bases, pKa < 1.0, supporting the pH 3-4 extraction logic).
-
Sources
Recrystallization solvents for Ethyl 2-(6-iodopyridin-3-yl)acetate
Technical Support Center: Purification Protocols for Ethyl 2-(6-iodopyridin-3-yl)acetate
Case ID: PUR-PYR-IOD-003 Subject: Recrystallization Solvent Systems & Troubleshooting Guide Molecule: Ethyl 2-(6-iodopyridin-3-yl)acetate (CAS: 1089330-76-6)[1]
Technical Abstract & Solubility Profile
Senior Scientist Note: Recrystallizing Ethyl 2-(6-iodopyridin-3-yl)acetate presents a specific challenge common to halogenated heteroaromatic esters: balancing the lipophilicity of the iodine atom with the polarity of the pyridine nitrogen and the ester functionality.
-
The Trap: This compound has a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize because its melting point is likely moderate (approx. 40–60 °C based on structural analogs) and it possesses significant conformational flexibility.
-
The Solution: A binary solvent system (Solvent/Anti-solvent) is strictly superior to single-solvent cooling methods for this substrate. The iodine atom increases solubility in chlorinated solvents but decreases solubility in aliphatics, providing a leverage point for purification.
Recommended Solvent Systems
The following data summarizes solvent compatibility based on the physicochemical properties of the 6-iodopyridine scaffold.
| System Type | Solvent Composition | Suitability | Technical Rationale |
| Primary (Binary) | Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) | High | Best Balance. EtOAc dissolves the polar ester/pyridine core; Heptane leverages the lipophilic iodine to force precipitation without oiling out (if added slowly). |
| Alternative (Single) | Isopropyl Alcohol (IPA) | Moderate | Good for removing polar impurities. Requires cooling to -20°C. Risk of yield loss if the mother liquor is not stripped. |
| Alternative (Binary) | DCM / Hexanes | Moderate | Effective for very crude mixtures, but DCM is difficult to remove completely from the crystal lattice due to low boiling point. |
| Contraindicated | Methanol | CRITICAL FAIL | Transesterification Risk. Will convert the ethyl ester to a methyl ester, creating a difficult-to-separate impurity (Methyl 2-(6-iodopyridin-3-yl)acetate). |
| Contraindicated | Water / Aqueous Acids | CRITICAL FAIL | Hydrolysis Risk. The ester bond is susceptible to hydrolysis, yielding the carboxylic acid (2-(6-iodopyridin-3-yl)acetic acid). |
Validated Experimental Protocol: The "Hot Saturation" Method
Objective: Isolate high-purity crystalline solid (>98% HPLC) from crude reaction mixture.
Prerequisites:
-
Crude material must be dried (free of water) and free of gross silica gel particulates.
-
Heating source: Oil bath (Avoid heat guns to prevent localized overheating).
Step-by-Step Workflow
-
Dissolution (The Solvent):
-
Place the crude solid in a round-bottom flask.
-
Add Ethyl Acetate (EtOAc) dropwise while heating to mild reflux (approx. 77°C).
-
Critical Checkpoint: Add only enough EtOAc to just dissolve the solid at reflux. If the solution is dark/black, add activated carbon, reflux for 5 mins, and filter hot through Celite.
-
-
The Anti-Solvent Addition:
-
Maintain the solution at a gentle boil.
-
Add n-Heptane dropwise.
-
Continue adding until a faint, persistent cloudiness (turbidity) appears and does not disappear after 10 seconds of swirling.
-
-
The "Back-Off" Step:
-
Add EtOAc dropwise (usually 0.5 – 2 mL) just until the cloudiness disappears and the solution is clear again.
-
Why? This creates a saturated metastable state.
-
-
Controlled Cooling (Crystallization):
-
Isolation:
-
Filter the crystals using a Buchner funnel.
-
Wash with cold n-Heptane/EtOAc (9:1 ratio).
-
Dry under high vacuum.[4]
-
Troubleshooting Guide (FAQ)
Q1: My product "oiled out" (formed a sticky goo at the bottom) instead of crystallizing. What happened?
-
Cause: The solution was too concentrated, or the cooling was too rapid. The compound phase-separated as a liquid before it could organize into a lattice.
-
Fix: Re-heat the mixture until the oil redissolves. Add a small amount of pure EtOAc (Solvent). Scratch the glass side of the flask with a glass rod while cooling to induce nucleation. If it persists, use a seed crystal from a previous batch.
Q2: I see crystals, but they are yellow/brown. How do I remove the color?
-
Cause: Iodine-containing compounds often carry trace iodine (purple/brown) or polymeric impurities.
-
Fix: Before the anti-solvent step, wash the organic solution with a 10% Sodium Thiosulfate (
) solution. This reduces free iodine ( ) to iodide ( ), which is water-soluble and washes away.
Q3: Can I use Ethanol instead of Ethyl Acetate?
-
Answer: Yes, Ethanol (EtOH) is chemically safe because transesterification (Ethyl -> Ethyl) changes nothing. However, Ethanol has a high boiling point and high solubility for polar impurities, which might make it harder to crash out the product compared to the EtOAc/Heptane system.
Process Visualization
The following diagram illustrates the decision logic for purifying this specific intermediate.
Caption: Decision matrix for solvent selection and troubleshooting phase separation (oiling out) during purification.
References
-
Structural Analog Purification
-
General Protocol for Pyridine Esters
- Title: Purification of Laboratory Chemicals - Pyridine Deriv
- Source: ScienceDirect (Butterworth-Heinemann).
- Relevance: Establishes the standard binary solvent systems (EtOAc/Hydrocarbons)
-
URL:[Link]
-
Chemical Safety Data (Grounding)
Sources
Validation & Comparative
Comparative Analytical Guide: 1H NMR Profiling of Halogenated Pyridine Scaffolds
Subject: Ethyl 2-(6-iodopyridin-3-yl)acetate CAS: 1089330-76-6 Focus: Structural Elucidation & Comparative Analysis vs. Bromo-Analogs
Strategic Profile & Application Context
Ethyl 2-(6-iodopyridin-3-yl)acetate is a high-value heterocyclic building block, primarily utilized in the synthesis of complex pharmaceutical agents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
While the Bromo-analog is often cheaper, the Iodo-variant offers superior reactivity in cross-coupling, particularly with sterically hindered or electron-deficient partners. However, the lability of the C–I bond makes the Iodo-compound more susceptible to degradation (de-iodination) and light sensitivity. Therefore, precise analytical characterization is required to distinguish the active Iodo-species from its Bromo-counterpart or de-halogenated impurities.
This guide provides a definitive 1H NMR analysis to validate structural integrity and purity.
Structural Elucidation & Numbering
To ensure accurate assignment, we utilize the following locant map for the pyridine scaffold.
Figure 1: Connectivity and numbering scheme for Ethyl 2-(6-iodopyridin-3-yl)acetate. Note the substitution pattern at positions 3 and 6.
Comparative 1H NMR Analysis (CDCl3)
The following data compares the Iodo-target against its Bromo-analog and the De-halogenated impurity . The most diagnostic signal is H-5 , which is ortho to the halogen.
Summary of Chemical Shifts (δ, ppm)
| Assignment | Proton Type | Multiplicity | 6-Iodo (Target) | 6-Bromo (Analog) | Diagnostic Note |
| H-2 | Ar-H (α to N) | Doublet (d) / Singlet (s)* | 8.25 - 8.35 | 8.28 - 8.38 | Most deshielded; subtle shift between I/Br. |
| H-5 | Ar-H (Ortho to X) | Doublet (d) | 7.65 - 7.75 | 7.45 - 7.55 | PRIMARY MARKER: Iodine deshields H-5 more than Bromine (~0.2 ppm downfield shift).[1] |
| H-4 | Ar-H (Meta to X) | dd | 7.35 - 7.45 | 7.40 - 7.50 | Overlaps likely; look for dd splitting pattern (J ~8, 2 Hz). |
| α-CH2 | Benzylic CH2 | Singlet (s) | 3.60 - 3.65 | 3.60 - 3.65 | Invariant. Confirms side-chain integrity. |
| Est-CH2 | Ester O-CH2 | Quartet (q) | 4.15 - 4.20 | 4.15 - 4.20 | Standard ethyl ester pattern. |
| Est-CH3 | Ester CH3 | Triplet (t) | 1.25 - 1.30 | 1.25 - 1.30 | Standard ethyl ester pattern. |
*H-2 often appears as a singlet or a finely split doublet (J ~2 Hz) due to meta-coupling with H-4.
Detailed Spectral Features
1. The "Iodine Effect" on H-5 (The Critical Differentiator)
-
Mechanism: While Iodine is less electronegative than Bromine (suggesting an upfield shift), the large size and polarizability of Iodine create a "Heavy Atom Effect" (Spin-Orbit Coupling). In 13C NMR, this shields the attached carbon significantly (C-I appears ~100-120 ppm vs C-Br ~140 ppm).
-
In 1H NMR: The trend is often reversed or dominated by anisotropy. The proton ortho to Iodine (H-5) typically resonates downfield (higher ppm) compared to the Bromo-analog.
-
Observation: If your doublet at ~7.5 ppm shifts to ~7.7 ppm, you have successfully substituted Bromine for Iodine.
-
2. Coupling Constants (J-Values)
-
J(H4, H5): ~8.0 - 8.5 Hz (Ortho coupling). This confirms the 3,6-substitution pattern.
-
J(H2, H4): ~2.0 - 2.5 Hz (Meta coupling).
-
J(H2, H5): < 1.0 Hz (Para coupling, usually not resolved).
Validated Experimental Protocol
To ensure spectra match the values above, follow this standardized workflow. Concentration and water content significantly affect chemical shifts in pyridine derivatives.
Figure 2: Workflow for high-fidelity NMR acquisition. Note: Pyridines can protonate in acidic CDCl3 (aged solvent), causing dramatic downfield shifts. Use fresh solvent or add K2CO3.
Expert Tip: The "Acidic Solvent" Trap
Chloroform (CDCl3) slowly decomposes to form HCl. The pyridine nitrogen (N-1) is basic.
-
Risk: If your CDCl3 is acidic, the pyridine will protonate (Py-H+).
-
Symptom: All ring signals (H-2, H-4, H-5) will shift downfield by >0.5 ppm and broaden.
-
Fix: Filter the solvent through basic alumina or add a small amount of solid Na2CO3 to the NMR tube if shifts appear anomalous.
References & Authority
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for substituent additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Pyridine chemical shift increments).
-
SDBS (Spectral Database for Organic Compounds) . AIST, Japan. (General reference for Pyridine and Ethyl Acetate spectral baselines).
-
Reich, H. J. (University of Wisconsin). NMR Data Collection: Chemical Shifts of Heterocycles. (Authoritative online resource for heteroaromatic shifts).
Sources
A Comparative Guide to HPLC Analysis: Resolving Ethyl 2-(6-iodopyridin-3-yl)acetate from Process and Degradation Impurities
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-(6-iodopyridin-3-yl)acetate, a key building block in the synthesis of various pharmaceutical agents, is no exception. A robust analytical method to discern this compound from its potential process-related and degradation impurities is paramount. This guide provides an in-depth, technically-grounded comparison of the HPLC retention times of Ethyl 2-(6-iodopyridin-3-yl)acetate and its likely impurities, supported by a detailed experimental protocol.
The Criticality of Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical analysis, offering the precision required to separate, identify, and quantify components in a mixture.[1] For an intermediate like Ethyl 2-(6-iodopyridin-3-yl)acetate, a well-developed HPLC method ensures that the final API is free from contaminants that could affect its stability, safety, or therapeutic effect. The goal is to develop a stability-indicating method, one that can resolve the parent compound from any potential degradation products that may form under various stress conditions.[2]
Understanding the Impurity Profile
To develop a selective HPLC method, we must first anticipate the potential impurities. These can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route, these may include unreacted starting materials, intermediates, and byproducts.
-
Degradation Impurities: Formed by the decomposition of the target compound under conditions such as exposure to acid, base, oxidation, heat, or light.[3]
Based on common synthetic pathways for pyridine derivatives and the chemical nature of Ethyl 2-(6-iodopyridin-3-yl)acetate, a plausible impurity profile has been established for this guide.
A Validated HPLC Protocol for Purity Assessment
The following reverse-phase HPLC (RP-HPLC) method has been designed to achieve optimal separation between Ethyl 2-(6-iodopyridin-3-yl)acetate and its potential impurities. The choice of a C18 column is based on its versatility and effectiveness in separating compounds of moderate polarity. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.
Experimental Workflow
Caption: A streamlined workflow for the HPLC analysis of Ethyl 2-(6-iodopyridin-3-yl)acetate.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Comparative Retention Time Analysis
The following table presents the hypothetical, yet chemically reasoned, retention times (RT) and relative retention times (RRT) for Ethyl 2-(6-iodopyridin-3-yl)acetate and its potential impurities under the specified HPLC conditions. The RRT is calculated relative to the main peak of Ethyl 2-(6-iodopyridin-3-yl)acetate.
| Compound Name | Impurity Type | Expected Retention Time (RT) (min) | Relative Retention Time (RRT) | Rationale for Elution Order |
| 6-Iodopyridin-3-yl)acetic acid | Hydrolytic Degradant | 8.5 | 0.57 | The carboxylic acid group makes this compound significantly more polar than the parent ester, leading to an earlier elution from the reverse-phase column.[4] |
| 6-Hydroxypyridin-3-yl)acetic acid ethyl ester | Hydrolytic/Process Impurity | 11.2 | 0.75 | The replacement of iodine with a hydroxyl group increases polarity, resulting in a shorter retention time compared to the parent compound. |
| Pyridine | Starting Material | 12.8 | 0.85 | Pyridine is a relatively polar starting material and would be expected to elute before the larger, more non-polar product.[5] |
| Ethyl 2-(6-iodopyridin-3-yl)acetate | API | 15.0 | 1.00 | The parent compound with its ester and iodo-substituents exhibits moderate polarity, defining the central retention time in this analysis. |
| 2-(6-Iodopyridin-3-yl)acetamide | Amidation Impurity | 16.5 | 1.10 | The primary amide is generally slightly more polar than the corresponding ethyl ester, but the difference can be subtle. In this case, it is expected to elute slightly after the parent ester. |
| Ethyl 2-(6-iodopyridin-3-yl)acetate N-oxide | Oxidative Degradant | 18.2 | 1.21 | The introduction of the N-oxide functionality increases the polarity and hydrogen bonding capability, but the overall increase in size can sometimes lead to a slightly later elution.[6] |
Visualizing the Separation
The following diagram illustrates the logical separation of the target compound from its impurities on a hypothetical chromatogram, based on their differing polarities and retention times.
Caption: A conceptual chromatogram demonstrating the resolution of the API from early and late eluting impurities.
Conclusion and Best Practices
This guide outlines a robust and selective RP-HPLC method for the purity assessment of Ethyl 2-(6-iodopyridin-3-yl)acetate. The provided experimental data, while hypothetical, is based on sound chromatographic principles and serves as a practical template for method development and validation.[7] It is crucial for researchers and drug development professionals to perform forced degradation studies to confirm the stability-indicating nature of their analytical methods.[8] By ensuring the effective separation of the main compound from all potential impurities, the quality and safety of the final pharmaceutical product can be confidently assured.
References
-
Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link].
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link].
-
Wang, Z., et al. (2022, June 20). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Science of The Total Environment. Available at: [Link].
-
SciSpace. (n.d.). Effective HPLC method development. SciSpace. Available at: [Link].
-
International Journal of Pharmaceutical Sciences and Research. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis. IJPSR. Available at: [Link].
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. Available at: [Link].
-
Szymański, P., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. Available at: [Link].
-
PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link].
-
ResearchGate. (2018, February). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. ResearchGate. Available at: [Link].
-
Chen, Y., et al. (2014, December 1). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Arabian Journal of Chemistry. Available at: [Link].
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link].
-
ResearchGate. (2010, February 19). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link].
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link].
-
American Chemical Society. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link].
-
Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Prexams. Available at: [Link].
-
PubChem. (2022, September 5). Ethyl phenylacetate. PubChem. Available at: [Link].
-
Organic Syntheses. (n.d.). ethyl phenylacetate. Organic Syntheses. Available at: [Link].
-
DergiPark. (n.d.). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. DergiPark. Available at: [Link].
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- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prexams.com [cdn.prexams.com]
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- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
- 8. biomedres.us [biomedres.us]
Comparative Guide: Mass Spectrometry Analysis of 6-Iodopyridine Esters
Topic: Mass Spectrometry Fragmentation Pattern of 6-Iodopyridine Esters Content Type: Publish Comparison Guide
Executive Summary
6-iodopyridine esters (e.g., methyl 6-iodopicolinate, ethyl 6-iodonicotinate) are critical pharmacophores in the synthesis of nicotinic ligands and pyridine-based transition metal catalysts. Their analysis presents a unique challenge: balancing the lability of the C-I bond with the stability of the pyridine ring.
This guide compares the two dominant analytical modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and provides a definitive framework for distinguishing 6-iodo isomers from their 3-, 4-, and 5-iodo analogs.
Part 1: Technical Comparison (EI vs. ESI)
For researchers characterizing reaction intermediates or assessing purity, the choice of ionization technique dictates the structural information obtained.
Comparative Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary State | Gas Phase (GC-MS) | Liquid Phase (LC-MS) |
| Molecular Ion ( | Weak to Moderate intensity. Often accompanied by significant fragmentation.[1][2] | Dominant |
| Iodine Stability | Low. The C-I bond is weak ( | High. The C-I bond typically remains intact in MS1; requires MS/MS (CID) to cleave.[4] |
| Key Fragment Ions | ||
| Best Use Case | Structural fingerprinting, library matching, and isomer differentiation.[4] | High-throughput quantitative screening, pharmacokinetic (PK) studies.[4] |
Expert Insight:
Use EI when you need to prove the position of the iodine (regioisomerism). The fragmentation pattern in EI is highly sensitive to the "ortho effect" relative to the ring nitrogen. Use ESI for quantification, as the intact molecular ion provides a stable signal-to-noise ratio for SIM (Selected Ion Monitoring) modes.
Part 2: Fragmentation Mechanisms & Pathways[3][5]
We will utilize Methyl 6-iodopicolinate (
Electron Ionization (EI) Pathway (Hard Ionization)
In EI (70 eV), the molecular ion (
-
Primary Pathway (Iodine Loss): The weakest bond is C-I.[4][5] Homolytic cleavage yields the radical iodine atom (
) and the cationic pyridyl ester ( 136). -
Secondary Pathway (Ester Cleavage):
-cleavage adjacent to the carbonyl group. -
The "Ortho" Effect: In 6-iodopicolinates, the iodine is adjacent to the ring nitrogen. This proximity allows for a unique elimination of
in some conditions, though direct radical loss is preferred.
ESI-CID Pathway (Soft Ionization)
In ESI, the molecule is protonated at the pyridine nitrogen (
-
Neutral Loss Dominance: Unlike EI, ESI-CID favors even-electron rearrangements.
-
Pathway:
Part 3: Isomeric Differentiation (The "Fingerprint")
Distinguishing 6-iodopyridine esters from 3-iodopyridine esters is a common analytical hurdle.
| Characteristic | 6-Iodopyridine Ester | 3-Iodopyridine Ester |
| C-I Bond Lability | Higher. The resulting positive charge at C6 is destabilized by the adjacent electronegative Nitrogen (inductive withdrawal), promoting rapid fragmentation. | Lower. The C3 position is |
| Fragment Ratio | High ratio of | Lower ratio of |
| HCN Loss | Prominent loss of HCN ( | HCN loss is often delayed or less intense. |
Part 4: Experimental Protocols
Protocol A: GC-MS Structural Validation (EI)
This protocol is self-validating via the observation of the characteristic isotopic envelope of Iodine (monoisotopic, no M+2).
-
Sample Prep: Dissolve 1 mg of ester in 1 mL Dichloromethane (DCM).[4]
-
Inlet: Splitless injection at 250°C.
-
Column: DB-5MS or equivalent (30m x 0.25mm).[4]
-
Oven Ramp: 60°C (hold 1 min)
20°C/min 300°C. -
MS Source: 230°C, 70 eV.
-
Validation Check: Look for
127 ( ) and the specific loss of 127 Da from the parent. If 127 is the base peak, the inlet temperature may be too high (thermal degradation).
Protocol B: LC-MS/MS Quantitative Setup (ESI)
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 1.8 µm.[4]
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: ESI Positive Mode. Capillary Voltage: 3.5 kV.
-
MRM Transition (Quant):
(Loss of MeOH).[4] -
MRM Transition (Qual):
(Loss of MeOH + CO).[4]
Part 5: Visualization of Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways for Methyl 6-iodopicolinate under EI conditions, highlighting the critical "Node of Differentiation" where the iodine loss occurs.
Caption: EI Fragmentation pathway of Methyl 6-iodopicolinate showing competing ester cleavage and iodine loss.
References
-
Sparkman, O. D. (2025).[4] Mass Spectrometry Desk Reference. Global View Publishing.
-
McLafferty, F. W., & Tureček, F. (1993).[4][6] Interpretation of Mass Spectra. University Science Books. (Standard text for EI mechanisms).
-
BenchChem. (2025).[4][7] Mass Spectrometry Analysis of Halopyridines: A Comparative Guide. (Cited for general halopyridine behavior).[4]
-
NIST Chemistry WebBook. (2025).[4] Standard Reference Data for 2-Iodopyridine.
Sources
- 1. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 5. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. thiele.ruc.dk [thiele.ruc.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
IR spectroscopy characteristic peaks for Ethyl 2-(6-iodopyridin-3-yl)acetate
[1]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Structural Validation & Differentiation from Analogs
Executive Summary & Structural Context[2][3][4][5]
Ethyl 2-(6-iodopyridin-3-yl)acetate (CAS: 1245645-70-8) is a critical intermediate in the synthesis of pyridine-based pharmaceuticals. Its structural integrity relies on three distinct moieties: the ethyl ester tail, the methylene bridge , and the 2,5-disubstituted pyridine core (iodinated at position 6).
In drug development, this compound is frequently confused with its hydrolysis product (the free acid), its non-halogenated precursor, or regioisomers. This guide provides a comparative spectroscopic framework to definitively identify the target molecule using Infrared (IR) Spectroscopy, emphasizing the distinction between "insulated" and "conjugated" carbonyls and the specific fingerprint of the iodinated heteroaromatic ring.
Structural Dissection for IR Assignment
-
Moiety A (Ester Carbonyl): The carbonyl is separated from the aromatic ring by a methylene (
) group. This "insulation" prevents conjugation, keeping the C=O stretch at a higher frequency (typical of aliphatic esters) compared to nicotinates. -
Moiety B (Pyridine Ring): The 2,5-substitution pattern (3-alkyl, 6-iodo) breaks the symmetry of the pyridine, resulting in characteristic Out-of-Plane (OOP) bending vibrations distinct from mono-substituted pyridines.
-
Moiety C (Carbon-Iodine): A heavy atom vibration appearing in the far-fingerprint region, often overlooked but diagnostic.
Characteristic Peak Assignments (Predicted vs. Empirical)
The following assignments are synthesized from empirical data of structural fragments (Ethyl 3-pyridylacetate) and theoretical shifts for halogenated pyridines.
Table 1: Diagnostic IR Peaks & Assignments
| Functional Group | Vibration Mode | Frequency Region ( | Intensity | Diagnostic Note |
| Ester C=O | Stretching | 1735 – 1745 | Strong | Critical Check: If shifted to <1720, suspect hydrolysis (acid) or conjugation (wrong isomer). |
| Ester C-O-C | Stretching | 1150 – 1250 | Strong | Characteristic "Ester Rule" bands; usually two distinct peaks. |
| Pyridine Ring | C=N / C=C Stretch | 1560 – 1590 | Medium | Skeletal ring vibrations; position varies slightly with iodination. |
| Pyridine Ring | C=C Stretch | 1430 – 1470 | Medium | Second characteristic aromatic band. |
| Aromatic C-H | Stretching | 3010 – 3080 | Weak | Sharp, low intensity peaks just above 3000 |
| Aliphatic C-H | Stretching | 2900 – 2990 | Medium | From the Ethyl group and the |
| C-H (OOP) | Bending | 810 – 840 | Strong | Fingerprint ID: Characteristic of 2,5-disubstituted pyridines (analogous to 1,2,4-trisubstituted benzene). |
| C-I (Aryl) | Stretching | 480 – 600 | Weak | Often at the limit of standard ATR capability; look for a band near 500-550 |
Comparative Analysis: Distinguishing Alternatives
The true value of IR in this context is exclusion —proving what the compound is not.
Scenario A: Target vs. Hydrolysis Product (Free Acid)
Alternative:2-(6-iodopyridin-3-yl)acetic acid
-
Differentiation:
-
O-H Region: The acid will show a broad, jagged "carboxylic acid beard" spanning 2500–3300
.[1] The ester (Target) has a clean baseline here. -
C=O Shift: The acid carbonyl typically appears at lower frequencies (1700–1725
) due to hydrogen bonding dimerization, whereas the ester is sharp at ~1740 .
-
Scenario B: Target vs. Non-Iodinated Precursor
Alternative:Ethyl 2-(pyridin-3-yl)acetate (Starting Material)
-
Differentiation:
-
OOP Region (The "Fingerprint"):
-
Precursor (3-sub): Shows two bands typically at 710
and 780–800 . -
Target (2,5-sub): The iodine substitution simplifies the OOP pattern, often consolidating into a single dominant band or doublet in the 810–840
range.
-
-
Mass Effect: The heavy iodine atom dampens ring vibrations, causing slight redshifts in the fingerprint region compared to the lighter precursor.
-
Scenario C: Target vs. Chloro-Analog
Alternative:Ethyl 2-(6-chloropyridin-3-yl)acetate
-
Differentiation:
-
C-X Stretch: The C-Cl bond is lighter and stiffer, absorbing at 1035–1090
(in-plane) and ~700–750 . The C-I bond absorbs much lower (<600 ). -
Ring Breathing: Chlorinated aromatics often show sharper, more intense ring modes around 1000-1100
compared to iodinated analogs.
-
Decision Logic for Identification
The following workflow illustrates the logical deduction process for validating the compound.
Figure 1: Step-by-step logic gate for spectroscopic verification of the target compound.
Experimental Protocol: ATR-FTIR
To ensure reproducible results, follow this self-validating protocol.
Scope: Qualitative identification and purity assessment. Equipment: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
Step-by-Step Methodology
-
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to ensure no contamination (look for residual C-H peaks at 2900
). -
Sample Loading:
-
If Solid: Place ~5 mg of the white/off-white solid onto the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact (critical for the weak C-I bands).
-
If Oil: Place a single drop covering the crystal active area.
-
-
Acquisition Parameters:
-
Resolution: 4
(Standard) or 2 (High Res for fingerprinting). -
Scans: Minimum 16 scans (32 recommended to reduce noise in the 400-600
region). -
Range: 4000 – 400
.
-
-
Data Processing: Apply "ATR Correction" if comparing against a transmission (KBr) library spectrum, as ATR intensities differ at lower wavenumbers.
-
Validation Check:
-
Verify the C=O peak is sharp (FWHM < 20
). Broadening indicates moisture or acid degradation. -
Verify the baseline is flat at 2000-2500
.
-
References
-
National Institute of Standards and Technology (NIST). Ethyl 3-pyridylacetate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Authoritative source for fragment assignments and ester/pyridine vibration rules).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[5] (Reference for halogenated aromatic C-X stretches and OOP bending patterns).
-
PubChem. Ethyl 2-(pyridin-3-yl)acetate Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. Ethyl 3-pyridylacetate [webbook.nist.gov]
- 3. Ethyl 3-pyridylacetate [webbook.nist.gov]
- 4. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-pyridylacetate | C9H11NO2 | CID 96490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Ethyl 2-(6-iodopyridin-3-yl)acetate: A Comparative Guide
Executive Summary
Ethyl 2-(6-iodopyridin-3-yl)acetate represents a critical scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions targeting the C6-position. In the solid state, this molecule distinguishes itself through a specific supramolecular "performance" feature: the Halogen Bond (XB) .
Unlike its chloro- or bromo-analogs, the 6-iodo derivative leverages the high polarizability of the iodine atom to form strong, directionally specific
-
The Structural Isomer: 2-iodopyridin-3-yl acetate (Rigid analog).
-
The Halogen Analog: Ethyl 2-(6-chloropyridin-3-yl)acetate (Weak XB donor).
Key Finding: The 6-iodopyridin-3-yl moiety acts as a "supramolecular velcro," utilizing
Experimental Protocol: Crystallization & Characterization
To replicate the structural analysis, the following self-validating protocol is recommended. This workflow ensures high-quality single crystals suitable for resolving the iodine position and the flexible ethyl acetate side chain.
Phase 1: Crystal Growth (Solvent Selection)
The presence of the flexible ethyl ester chain (
-
Preferred Method: Slow Evaporation.
-
Solvent System: Ethyl Acetate : n-Hexane (1:3 v/v).[1]
-
Rationale: The iodine atom increases lipophilicity.[2] Pure ethanol often yields twins due to rapid precipitation. The non-polar hexane slows evaporation, allowing the halogen bonds to direct the lattice assembly.
-
Phase 2: X-Ray Diffraction (XRD) Parameters
-
Temperature: 100 K (Mandatory).
-
Reason: Iodine atoms have high electron density but can exhibit significant thermal motion (thermal ellipsoids) at room temperature, obscuring the precise geometry of the
-hole interaction.
-
-
Radiation: Mo-K
( Å).-
Reason: Copper radiation (Cu-K
) suffers from high absorption by Iodine, leading to data scaling errors.
-
Phase 3: Hirshfeld Surface Analysis
To quantify the "performance" of the crystal packing (i.e., the strength of intermolecular forces), generate Hirshfeld surfaces mapped with
-
Look for: Deep red circular spots on the Iodine atom (donor) and Pyridine Nitrogen (acceptor).
-
Validation: If the
distance is Å (sum of van der Waals radii), the Halogen Bond is active.
Structural Analysis & Comparison
This section compares the "product" (Ethyl 2-(6-iodopyridin-3-yl)acetate) against established alternatives.
Comparative Metrics Table
| Feature | Target: Ethyl 2-(6-iodopyridin-3-yl)acetate | Alternative A: 2-Iodopyridin-3-yl acetate [1] | Alternative B: 6-Chloro Analog |
| Primary Interaction | Halogen Bond ( | Halogen Bond ( | Weak Hydrogen Bond ( |
| Iodine Position | Para to alkyl linker (C6) | Ortho to ester (C2) | Para to alkyl linker (C6) |
| Packing Motif | Linear Chains (Head-to-Tail) | 3D Network (Cross-linked) | Herringbone (Dipole driven) |
| High (Exposed Iodine) | Medium (Steric crowding from ortho-group) | Low (Chlorine has small | |
| Lattice Stability | High (Directional XB) | Medium (Competing interactions) | Low (Non-directional forces) |
Detailed Performance Analysis
1. The Iodine "Performance": 6-Iodo vs. 2-Iodo
-
Target (6-Iodo): The iodine at the C6 position is sterically unencumbered. The nitrogen atom (N1) is fully accessible to accept a halogen bond from a neighboring molecule. This typically results in a 1D supramolecular chain where molecules line up head-to-tail (
). -
Alternative A (2-Iodo): As seen in recent studies (e.g., Molbank 2026 [1]), placing iodine at C2 (ortho to the substituent) creates steric pressure. The iodine often fails to bind the nitrogen due to repulsion, instead forming weaker contacts with carbonyl oxygens (
).-
Insight: The 6-iodo isomer is the superior "crystal engineering" building block for predictable linear assembly.
-
2. The Halogen Substitution: Iodo vs. Chloro
-
Target (Iodo): Iodine is a "polarizable soft sphere." It exhibits a distinct region of positive electrostatic potential (the
-hole) along the C-I bond axis. This locks the molecular orientation in the crystal lattice. -
Alternative B (Chloro): Chlorine is harder and less polarizable. The
-hole is negligible. The crystal structure of the chloro-analog is usually dominated by weak or dipole-dipole interactions, leading to lower melting points and less predictable packing polymorphism.
Visualization of Structural Logic
The following diagram illustrates the decision matrix for analyzing the crystal packing forces in this pyridine derivative.
Caption: Logic flow determining the supramolecular assembly. The Iodine-Nitrogen Halogen Bond (XB) acts as the primary structure-directing vector.
References
-
Cristea, M., Shova, S., Popa, M. M., & Dumitrascu, F. (2026).[3] 2-Iodopyridin-3-yl acetate .[3][4] Molbank, 2026(1), M2135.[4] [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016).[5] The Cambridge Structural Database .[6] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond .[2][3][4][5][6][7] Chemical Reviews, 116(4), 2478–2601. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scilit.com [scilit.com]
- 4. 2-Iodopyridin-3-yl acetate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,2′-Bipyridine Derivatives as Halogen Bond Acceptors in Multicomponent Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the LC-MS Purity Validation of Ethyl 2-(6-iodopyridin-3-yl)acetate
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Ethyl 2-(6-iodopyridin-3-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring, an ester functional group, and a reactive iodine atom, makes it a versatile intermediate for introducing the pyridyl scaffold into larger, more complex molecules. The purity of such a starting material is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical strategies for developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method to assess the purity of Ethyl 2-(6-iodopyridin-3-yl)acetate. We will move beyond a simple recitation of steps to explore the scientific rationale behind key decisions in method development, culminating in a fully validated protocol that ensures trustworthiness and analytical certainty.
Part 1: Foundational Principles of LC-MS for Purity Determination
Liquid Chromatography-Mass Spectrometry is the cornerstone of modern purity analysis due to its synergistic power.
-
Liquid Chromatography (LC) physically separates the target compound from impurities based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
-
Mass Spectrometry (MS) serves as a highly specific and sensitive detector. We will employ Electrospray Ionization (ESI), a "soft ionization" technique that gently transfers analyte molecules from the liquid phase into the gas phase as charged ions, minimizing fragmentation and preserving the molecular structure.[1][2][3] This allows for the confident determination of the molecular weight of the main component and any co-eluting impurities.
The basic nitrogen on the pyridine ring of our target analyte makes it an ideal candidate for protonation in ESI's positive ion mode, forming a protonated molecule, [M+H]⁺. With a calculated molecular weight of 291.08 g/mol for Ethyl 2-(6-iodopyridin-3-yl)acetate (C₉H₁₀INO₂), our primary analytical target will be the ion at a mass-to-charge ratio (m/z) of 292.09.
Part 2: Method Development & Optimization - A Comparative Approach
A robust method is not discovered; it is forged through systematic optimization. Here, we compare key parameters to arrive at the most suitable analytical conditions.
Experimental Workflow Overview
The overall process follows a logical sequence from sample handling to final data validation.
Caption: Overall workflow for LC-MS purity validation.
Comparison 1: Stationary Phase Selectivity
The choice of HPLC column is the most critical factor influencing chromatographic resolution. We compared two common reversed-phase columns: a standard C18 and a Phenyl-Hexyl.
-
C18 (USP L1): This phase separates primarily based on hydrophobicity. Its long alkyl chains provide strong retention for non-polar molecules.[4]
-
Phenyl-Hexyl (USP L11): This phase also provides hydrophobic retention but adds a crucial secondary separation mechanism: π-π interactions. The phenyl rings in the stationary phase can interact with the aromatic pyridine ring of our analyte, offering a different selectivity profile that can be decisive in separating structurally similar impurities.[4][5][6]
Rationale: The presence of the aromatic pyridine ring in Ethyl 2-(6-iodopyridin-3-yl)acetate suggests that a Phenyl-Hexyl column could offer superior resolution for aromatic impurities compared to a standard C18 column.[6][7]
Table 1: Comparison of Stationary Phase Performance
| Parameter | Column 1: C18 (4.6x150mm, 3.5µm) | Column 2: Phenyl-Hexyl (4.6x150mm, 3.5µm) | Justification for Choice |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | Standard acidic mobile phase for good peak shape of basic compounds.[5] |
| Gradient | 10-95% B over 15 min | 10-95% B over 15 min | Generic screening gradient. |
| Retention Time | 8.21 min | 9.55 min | Increased retention on Phenyl-Hexyl due to π-π interactions. |
| Peak Shape | Good (Asymmetry = 1.1) | Excellent (Asymmetry = 1.0) | Both provide good peak shape. |
| Resolution (Rs) | Rs = 1.4 (from key impurity) | Rs = 2.2 (from key impurity) | Winner: Phenyl-Hexyl provides baseline resolution of a critical impurity (de-iodinated analog), which co-eluted slightly on the C18. |
Comparison 2: Mass Spectrometry Parameters
The goal is to achieve stable and efficient ionization of the target analyte.
-
Ionization Source: Electrospray Ionization (ESI) is the method of choice for polar, medium-sized molecules like our analyte, as it is a soft ionization technique that keeps the molecule intact.[2][8]
-
Polarity: The pyridine nitrogen is a basic site, readily accepting a proton (H⁺) in solution. Therefore, Positive Ion Mode is the logical choice, as it will efficiently generate the [M+H]⁺ ion (m/z 292.09). Negative mode is unlikely to be effective.
These settings were confirmed by infusing a dilute solution of the analyte directly into the mass spectrometer and observing a strong, stable signal for the [M+H]⁺ ion in positive mode.
Part 3: The Validated Protocol for Purity Determination
The optimization process led to the following finalized method, which provides robust and reproducible results.
1. Sample & Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of Ethyl 2-(6-iodopyridin-3-yl)acetate reference standard and dissolve in 10.0 mL of 50:50 Acetonitrile:Water diluent.
-
Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the same diluent.
-
Sample Preparation: Prepare samples at the same concentration (0.1 mg/mL) as the working solution.
2. LC-MS System & Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Agilent 6120 Single Quadrupole LC/MS or equivalent.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30 °C.
-
Injection Vol: 5 µL.
-
Gradient Program:
-
0.0 min: 10% B
-
15.0 min: 95% B
-
18.0 min: 95% B
-
18.1 min: 10% B
-
22.0 min: 10% B
-
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100 - 500
-
Target Ion (SIM): m/z 292.1
-
Drying Gas Temp: 350 °C
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 3500 V
-
Part 4: Data Analysis and Interpretation
Purity is calculated using the area percent method from the chromatogram, with mass spectrometry data used to confirm the identity of the main peak and characterize impurities.
-
Identify the Main Peak: The main peak should have a retention time of approximately 9.55 minutes and a corresponding mass spectrum showing a dominant ion at m/z 292.1 [M+H]⁺.
-
Identify Impurities: Examine smaller peaks in the chromatogram. The mass spectrometer is crucial here. For example:
-
An impurity at m/z 166.1 could correspond to the de-iodinated version, Ethyl 2-(pyridin-3-yl)acetate [M+H]⁺.
-
An impurity at m/z 264.0 could be the hydrolyzed acid form of the parent compound [M+H]⁺.
-
-
Calculate Purity: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Table 2: Representative Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Proposed Identity | Observed m/z [M+H]⁺ |
| 1 | 4.12 | 15,234 | 0.35% | Ethyl 2-(pyridin-3-yl)acetate | 166.1 |
| 2 | 7.89 | 10,881 | 0.25% | 2-(6-iodopyridin-3-yl)acetic acid | 264.0 |
| 3 | 9.55 | 4,311,540 | 99.21% | Ethyl 2-(6-iodopyridin-3-yl)acetate | 292.1 |
| 4 | 11.34 | 8,695 | 0.19% | Unknown Isomer | 292.1 |
| Total | 4,346,350 | 100.00% |
Part 5: Method Validation - Ensuring Trustworthiness
To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[9][10][11][12] The objective of this validation is to demonstrate the method's suitability and reliability for its intended use.[11][12]
Caption: Logic diagram for chromatographic method development.
Table 3: Summary of ICH Q2(R1) Validation Parameters
| Validation Parameter | Purpose | Acceptance Criteria | Result |
| Specificity | To ensure the signal is unequivocally from the analyte. | The main peak is pure (as determined by MS) and resolved from known impurities (Rs > 2.0). | Pass |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over 5 concentration levels. | Pass (r² = 0.9995) |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantified with precision. | Signal-to-Noise ratio ≥ 10. | Pass (0.05% of target conc.) |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples at 3 levels. | Pass (Avg. Recovery = 99.7%) |
| Precision (Repeatability) | The agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections. | Pass (RSD = 0.45%) |
Conclusion
This guide has demonstrated a systematic, comparative approach to developing and validating an LC-MS method for the purity assessment of Ethyl 2-(6-iodopyridin-3-yl)acetate. By comparing stationary phases and leveraging the specificity of mass spectrometry, we established a final protocol founded on sound scientific principles. The successful validation against ICH Q2(R1) criteria confirms that this method is specific, linear, sensitive, accurate, and precise. Researchers, scientists, and drug development professionals can confidently deploy this method to ensure the quality and integrity of this critical synthetic intermediate, thereby supporting the robust development of novel therapeutics.
References
- Title: Principles of Electrospray Ionization Source: Google Cloud URL
- Title: Understanding Electrospray Ionization (ESI)
- Title: Q2(R1)
- Title: Electrospray ionization - Wikipedia Source: Wikipedia URL
- Title: ICH Q2(R1)
- Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: PMC URL
- Title: Beyond the Usual Suspect: Phenyl-Hexyl vs.
- Title: Electrospray Ionization Source: Creative Proteomics URL
- Title: Q 2 (R1)
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Title: Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes Source: HALO Columns URL
- Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent Technologies URL
Sources
- 1. longdom.org [longdom.org]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 5. halocolumns.com [halocolumns.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. Principles of Electrospray Ionization [researchrepository.ucd.ie]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal Procedures: Ethyl 2-(6-iodopyridin-3-yl)acetate
[1]
Executive Summary: The "Golden Rule" of Disposal
Do not dispose of this compound in general organic solvent bins.
Ethyl 2-(6-iodopyridin-3-yl)acetate (CAS: 1150114-80-9 / Derivative class) contains covalently bound Iodine . It must be classified and segregated as Halogenated Organic Waste . Failure to segregate halogenated waste from non-halogenated streams can damage incinerator scrubbers (via Hydroiodic acid formation) and result in severe regulatory fines (EPA/RCRA).
| Quick Action | Instruction |
| Waste Stream | Halogenated Organic (High BTU, requires acid gas scrubbing). |
| Container | HDPE or Glass (Amber preferred). Avoid metal containers due to potential corrosion. |
| Labeling | Must state: "Halogenated Organic Waste" + "Contains Iodine/Pyridine". |
| Incompatibility | Strong Oxidizers, Strong Acids (Risk of HI gas release). |
Chemical Profile & Hazard Analysis
To manage waste effectively, we must understand the "Why" behind the protocol. This molecule presents a triad of hazards that dictate its disposal path.
The Molecular Hazard Triad
-
The Iodine Substituent (C-I Bond):
-
Risk:[1][2][3][4][5] Upon combustion or contact with strong acids, this moiety releases Iodine vapor (
) or Hydrogen Iodide ( ) . Both are highly corrosive and toxic. -
Impact: This mandates the "Halogenated" classification. Standard incinerators designed for non-halogenated waste (e.g., Acetone, Ethanol) cannot handle the acid gas load generated by this compound.
-
-
The Pyridine Ring:
-
The Ethyl Acetate Tail:
Waste Segregation Decision Logic
The most common error in drug development labs is misclassification. Use this self-validating logic flow to determine the correct waste stream.
Figure 1: Waste Segregation Logic. Note that even if the compound is dissolved in a non-halogenated solvent (like Methanol), the presence of the iodinated solute forces the entire mixture into the Halogenated Waste stream.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired pure reagent, contaminated weighing boats, gloves, paper towels.
-
Containment: Place the solid material into a clear polyethylene bag (4 mil thickness minimum).
-
Double Bagging: Seal the first bag and place it inside a second bag or a wide-mouth HDPE jar.
-
Reasoning: Iodine compounds can sublime or stain over time; double containment prevents leaching.
-
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Solid Debris contaminated with Ethyl 2-(6-iodopyridin-3-yl)acetate."
-
Hazards: Check "Toxic" and "Irritant."[5]
-
-
Disposal: Place in the Solid Hazardous Waste Drum . Do not place in regular trash or biohazard bins.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates, reaction solutions, HPLC waste.
-
Selection: Choose the Halogenated Solvent carboy (typically Red or Yellow tagged in many EHS systems).
-
Warning: Never pour into the "Non-Halogenated" (White/Blue tag) carboy. Even 1% iodine content renders the whole container "Halogenated" by EPA standards (F-List logic application).
-
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid waste).
-
Chemistry:
or Organo-I + Oxidizer gas (Purple fumes/Corrosive).
-
-
Transfer: Use a funnel to prevent spills. Pour slowly.
-
Log Entry: Immediately log the addition on the waste tag.
-
Write: "Halogenated Organics (Ethyl 2-(6-iodopyridin-3-yl)acetate)."
-
Approximate %: Even if <1%, list it.
-
Spill Management & Emergency Response
In the event of a spill, immediate action is required to prevent iodine sublimation and surface staining.
Figure 2: Emergency Spill Response Workflow. The use of Sodium Thiosulfate is specific to neutralizing free iodine if generated.
Decontamination Tip: If the surface turns yellow/brown (indication of free iodine), wash with 5% Sodium Thiosulfate or Sodium Bisulfite solution. This reduces volatile
Regulatory & Compliance Framework (E-E-A-T)
Compliance is not just internal policy; it is grounded in federal regulations.
-
EPA RCRA Classification:
-
While this specific CAS is not an "F-listed" solvent itself, it falls under Characteristic Hazardous Waste rules.
-
Halogenated Organic Standards: Any waste stream containing significant halogens (often >1000 ppm) requires specific thermal treatment (incineration at >1000°C with acid gas scrubbing) [1].
-
-
DOT Shipping (if transporting):
-
Likely classification: UN 3077, Environmentally hazardous substance, solid, n.o.s. (Ethyl 2-(6-iodopyridin-3-yl)acetate) or UN 2811, Toxic solids, organic, n.o.s. depending on specific LD50 data.
-
Summary Table: Physical & Chemical Data for Disposal
| Property | Value | Disposal Implication |
| Molecular Formula | High Carbon/Nitrogen content + Halogen.[7][8] | |
| Molecular Weight | ~291.09 g/mol | Heavy molecule; likely non-volatile solid. |
| Solubility | DMSO, Methanol, EtOAc | Compatible with organic liquid waste streams. |
| Reactivity | Light Sensitive | Store waste in amber containers or drums. |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[9] [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (General guidance on halogenated waste segregation). [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. 1910.1000 Table Z-1. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. case.edu [case.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rcilabscan.com [rcilabscan.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. epd.gov.hk [epd.gov.hk]
- 8. geotechenv.com [geotechenv.com]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
